m-PEG10-t-butyl ester
Description
Properties
Molecular Formula |
C26H52O12 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H52O12/c1-26(2,3)38-25(27)5-6-29-9-10-31-13-14-33-17-18-35-21-22-37-24-23-36-20-19-34-16-15-32-12-11-30-8-7-28-4/h5-24H2,1-4H3 |
InChI Key |
CDAPNKYCFHFSNZ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG10-t-butyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG10-t-butyl Ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG10-t-butyl ester (methoxy-polyethylene glycol with 10 ethylene (B1197577) glycol units and a terminal tert-butyl ester) is a heterobifunctional crosslinker and hydrophilic spacer of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. Its structure combines a stable, inert methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a carboxylic acid protected by a tert-butyl group. This unique architecture provides enhanced water solubility to conjugated molecules while offering a latent carboxylic acid functionality that can be revealed under specific acidic conditions for subsequent conjugation.[1]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on experimental protocols and its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of this compound consists of a methoxy (B1213986) group at one terminus of a 10-unit polyethylene glycol chain, and a tert-butyl ester at the other. The PEG chain imparts hydrophilicity and flexibility to the molecule.
Chemical Structure:
CH₃O-(CH₂CH₂O)₁₀-C(O)OC(CH₃)₃
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2768015-31-0 | [1] |
| Molecular Formula | C₂₆H₅₂O₁₂ | [1] |
| Molecular Weight | 556.7 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Purity | Typically ≥95% - 98% | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, desiccated | [1] |
Spectral Data
While a definitive public spectrum for this compound is not available, the expected characteristic peaks in ¹H NMR and ¹³C NMR spectroscopy can be inferred from the structure and data for similar compounds.
-
¹H NMR: The spectrum would be characterized by a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A complex multiplet region between 3.5 and 3.7 ppm would represent the ethylene glycol repeating units, and a singlet around 3.3 ppm would indicate the methoxy group protons.
-
¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The PEG backbone carbons would resonate around 70 ppm, and the methoxy carbon would appear around 59 ppm. The carbonyl carbon of the ester would be observed further downfield.[3]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the PEG chain.
Synthesis
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a general synthetic route can be outlined based on the synthesis of structurally similar compounds, such as Acid-PEG10-t-butyl ester.[4] The synthesis would likely involve the following key steps:
-
PEGylation: Starting with a suitable precursor, the 10-unit polyethylene glycol chain is assembled.
-
Esterification: The terminal hydroxyl group of the methoxy-PEG10 alcohol is esterified with a tert-butyl protected carboxylic acid or a related activated species. A common method for tert-butylation of carboxylic acids is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[4]
-
Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.[4]
Key Experimental Protocols
The primary utility of this compound in bioconjugation lies in the selective deprotection of the tert-butyl ester to reveal a reactive carboxylic acid. This allows for a sequential and controlled conjugation strategy.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).
Protocol: TFA-Mediated Deprotection of this compound
-
Dissolution: Dissolve the this compound conjugate in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM).
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically 50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, the TFA and DCM are removed under reduced pressure. The resulting deprotected product, m-PEG10-carboxylic acid, can then be used in the next conjugation step.
For acid-sensitive substrates, it is advisable to perform the reaction at 0°C to minimize side reactions.
Amide Bond Formation with the Deprotected PEG Linker
Once the carboxylic acid is unmasked, it can be readily coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) using standard carbodiimide (B86325) chemistry.
Protocol: EDC/NHS Coupling of m-PEG10-carboxylic acid to an Amine
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected m-PEG10-carboxylic acid in an anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[5]
-
Applications in Drug Development and Targeted Therapies
The unique properties of this compound make it a valuable tool in the design and synthesis of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG spacer of this compound can enhance the solubility and pharmacokinetic properties of the final ADC. The protected carboxylic acid allows for a controlled synthesis, where the linker can be first attached to the payload, followed by deprotection and subsequent conjugation to the antibody.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase binder is a crucial component of a PROTAC, influencing its efficacy and physicochemical properties.[6] PEG-based linkers like this compound are frequently used in PROTAC synthesis to improve solubility and cell permeability.[7][8]
The logical workflow of a PROTAC synthesized using an m-PEG10-derived linker is illustrated in the diagram below.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic properties, and the presence of a protected carboxylic acid functionality enable the synthesis of complex biomolecules with improved physicochemical properties. The detailed experimental protocols for its deprotection and subsequent conjugation provide a clear pathway for its application in the development of next-generation therapeutics such as ADCs and PROTACs. As the demand for targeted therapies continues to grow, the importance of sophisticated linkers like this compound in enabling these advanced treatment modalities is set to increase.
References
- 1. This compound, 2768015-31-0 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
The Role of m-PEG10-t-butyl Ester in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, the strategic design of linker molecules has become a cornerstone of innovation, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of chemical tools available, m-PEG10-t-butyl ester has emerged as a critical building block. This heterobifunctional linker, characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of ten units and a t-butyl ester protected carboxylic acid, offers a unique combination of properties that are highly advantageous in the construction of complex bioconjugates.
The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility and cell permeability of the resulting therapeutic agent, addressing a common challenge in drug development.[1] The defined length of the PEG10 spacer allows for precise control over the distance between the two conjugated moieties, a critical factor in optimizing the biological activity of PROTACs and ADCs.[2] Furthermore, the t-butyl ester protecting group provides a stable yet readily cleavable handle, enabling a controlled and sequential synthesis strategy. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its utility.
Core Applications in Research
The primary application of this compound in research is as a flexible linker in the synthesis of PROTACs.[3][4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation.[6] The PEG10 chain of this compound provides the necessary flexibility and spatial orientation to facilitate this interaction.[2]
Beyond PROTACs, this compound and its derivatives are also employed in the development of ADCs. In this context, the PEG linker can improve the pharmacokinetic properties of the ADC and provide a stable connection between the antibody and the cytotoxic payload.[7] The hydrophilic nature of the PEG chain can also help to reduce the aggregation of the ADC.[7]
Physicochemical Properties and Quantitative Data
The physicochemical properties of this compound and related PEG linkers are instrumental to their function in drug delivery and bioconjugation. The following tables summarize key quantitative data related to their characteristics and performance.
| Property | Value | Reference |
| Molecular Formula | C28H54O14 | [8] |
| Molecular Weight | 614.7 g/mol | [8] |
| Solubility | Soluble in DMSO, DCM, DMF | [8] |
| Storage Conditions | -20°C, desiccated | [8] |
| Deprotection pH Range | 2.5 - 4.0 | [8] |
| Purity | ≥98% (HPLC) | [8] |
Table 1: Physicochemical Properties of Acid-PEG10-t-butyl Ester
| Application | Compound Class | Solubility Enhancement | Reference |
| Hydrophobic API Solubilization | Paclitaxel analogs | 45% | [8] |
| Kinase inhibitors | 62% | [8] | |
| Steroid derivatives | 78% | [8] |
Table 2: Solubility Enhancement with PEG10 Spacer
| PROTAC Target | Linker Composition | DC50 Value | Dmax Value | Reference |
| BCR-ABL | 3-unit PEG linker | ~10 nM | >90% | [9] |
| BRD4 | PEG linker | 0.25 nM | Not specified | |
| p38α | Varies (including PEG) | Nanomolar range | Not specified |
Table 3: Efficacy of PROTACs with PEG Linkers
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in the synthesis of a PROTAC using a PEG10 linker, exemplified by the synthesis of a p38α-targeting PROTAC. These are representative protocols and may require optimization for specific target ligands and E3 ligase recruiters.
Protocol 1: Deprotection of the t-Butyl Ester Group
The removal of the t-butyl ester protecting group is a critical step to reveal the carboxylic acid for subsequent conjugation.
Materials:
-
This compound derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen source
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester-PEG conjugate in a minimal amount of DCM.
-
Add TFA to the solution, typically at a concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting carboxylic acid can be used in the next step without further purification.
Protocol 2: Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of the deprotected PEG linker to an amine-containing ligand (either the target protein binder or the E3 ligase ligand).
Materials:
-
Deprotected PEG10-carboxylic acid
-
Amine-containing ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen atmosphere
-
Stirring apparatus
Procedure:
-
Dissolve the deprotected PEG10-carboxylic acid (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing ligand (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired PROTAC molecule.
Visualizing the Mechanism of Action and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in PROTAC research.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of m-PEG10-t-butyl ester
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of methoxy-poly(ethylene glycol)-tert-butyl ester (m-PEG10-t-butyl ester). This bifunctional PEG linker is valuable in pharmaceutical research and development, particularly in drug delivery and bioconjugation, where it can enhance the solubility and bioavailability of poorly soluble drugs.[1] The terminal t-butyl ester group serves as a protected carboxyl group, which can be deprotected under acidic conditions for subsequent conjugation.[2][3][4]
Synthesis Methodology
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of m-PEG10-OH to form an alkoxide, which then acts as a nucleophile to displace a halide from tert-butyl bromoacetate (B1195939).[5]
Principle and Reaction Mechanism
The reaction proceeds through an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bonded to the bromine in tert-butyl bromoacetate.[5][6] A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[5][6]
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis starting from m-PEG10-OH and tert-butyl bromoacetate.
Materials and Reagents:
-
m-PEG10-OH
-
tert-Butyl bromoacetate (Warning: Lachrymator, handle in a fume hood)[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, add m-PEG10-OH (1.0 equiv.) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 equiv.) portion-wise. The mixture may bubble as hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.2 equiv.) dropwise via a syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (m-PEG10-OH) is consumed.
-
Work-up:
-
Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).[6]
-
Combine the organic layers and wash with water, followed by brine.[8]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification
Purification is critical to remove unreacted starting materials, by-products, and solvents, ensuring the high quality required for subsequent applications.[9] Flash column chromatography is a highly effective method for this purpose.[10]
Purification Protocol (Flash Column Chromatography)
Materials and Reagents:
-
Silica (B1680970) gel (for column chromatography)
-
Crude this compound
-
Eluent: Hexane and Ethyl Acetate (or Dichloromethane/Methanol)
Procedure:
-
Eluent Selection: Determine an appropriate solvent system using TLC. A gradient system, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate, is often effective.[10]
-
Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the initial non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[8]
-
Elution: Begin eluting the column with the determined solvent system. Gradually increase the solvent polarity to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]
Alternative Purification Methods:
-
Precipitation: This method relies on solubility differences. The PEG derivative can be dissolved in a polar solvent and then precipitated by adding a non-polar solvent like diethyl ether or hexane.[9] While simpler, this may not be sufficient for achieving high purity.[9]
-
Reverse-Phase HPLC: For achieving very high purity (>98%), reverse-phase high-performance liquid chromatography (HPLC) can be employed, often using a C18 column with a water/acetonitrile gradient.[10][11]
Data Presentation & Characterization
The identity, structure, and purity of the final product must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified product and detect impurities.[10]
-
Mass Spectrometry (MS): Provides mass information to confirm the molecular weight of the synthesized compound.[11]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11]
Summary of Quantitative Data
The following table summarizes typical quantitative data for the synthesis of PEG esters.
| Parameter | Typical Value | Source / Method |
| Molecular Weight | ~580.7 g/mol (for C₂₇H₅₄O₁₃) | Calculated |
| Reaction Yield | 70 - 85% | Based on similar reactions[12] |
| Purity | ≥95% | HPLC[11] |
| Appearance | Colorless to pale yellow oil | General observation |
| Solubility | Soluble in DMSO, DCM, DMF | [11] |
Visualization of Experimental Workflow
The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG10-t-butyl ester, 1818294-42-6 | BroadPharm [broadpharm.com]
- 4. Acid-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. How are PEG derivatives purified? - Blog [shochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility of m-PEG10-t-butyl ester
Introduction to m-PEG10-t-butyl ester
This compound is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain of ten ethylene (B1197577) oxide units, which is in turn linked to a t-butyl ester protecting group. The PEG portion of the molecule is hydrophilic, a property known to enhance the aqueous solubility of conjugated molecules.[1][2][3][4] Conversely, the t-butyl ester group provides a hydrophobic character and serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions.[1][5][6] This dual nature influences its solubility profile.
Solubility Profile
The solubility of this compound is governed by the interplay between its hydrophilic PEG chain and its more hydrophobic methoxy (B1213986) and t-butyl ester termini.
Aqueous Solubility:
The presence of the ten-unit PEG chain is expected to confer significant water solubility.[1][2][3][4] Polyethylene glycols are well-known for their excellent solubility in water, which arises from the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.[6][7] Generally, the aqueous solubility of PEGs decreases as the molecular weight increases.[8][9] Given the relatively low molecular weight of the PEG10 chain, this compound is anticipated to be readily soluble in water and aqueous buffers.
Organic Solvent Solubility:
Based on data for structurally related PEG esters and general information on PEG solubility, this compound is expected to be soluble in a range of common organic solvents. PEGs are generally soluble in polar organic solvents.[10][11] For instance, the related compound Acid-PEG10-t-butyl ester is documented to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5][6] It is highly probable that this compound shares a similar solubility profile.
Summary of Expected Solubility:
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous | Water, PBS, Buffers | High. The hydrophilic PEG10 chain is the dominant factor. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High. These solvents are known to dissolve PEG derivatives effectively.[5][6][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High. These are common solvents for PEG compounds.[10] |
| Alcohols | Methanol, Ethanol | Moderate to High. Solubility may be slightly lower than in other polar organic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Insoluble in diethyl ether, which is often used for precipitation of PEG derivatives.[12] Soluble in THF.[13] |
| Hydrocarbons | Hexane, Toluene | Low to Insoluble. These nonpolar solvents are generally poor solvents for PEGs.[10][12] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general protocol can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another suitable analytical technique.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) for the purpose of creating a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent to a concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.
-
Quantification: Calculate the original concentration in the supernatant to determine the solubility of the compound in the test solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of this compound is a function of both its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing its dissolution.
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound is anticipated to exhibit high solubility in aqueous solutions and a broad range of polar organic solvents, including DMSO, DMF, and DCM. This favorable solubility profile is primarily attributed to its hydrophilic PEG10 chain. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable methodology for its determination. Understanding the interplay between the hydrophilic and hydrophobic components of the molecule is key to its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. cenmed.com [cenmed.com]
- 5. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 7. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. mdpi.com [mdpi.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of the PEG10 Spacer in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of biopharmaceutical development, the covalent attachment of functional molecules to biologics—a process known as bioconjugation—is a cornerstone of innovation. The linker connecting the biomolecule to its payload is a critical component that profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as an invaluable tool. This technical guide focuses on the role of the discrete PEG10 spacer, a linker comprised of ten ethylene (B1197577) glycol units. We will explore its fundamental properties, quantitative impact on bioconjugate performance, and applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for conjugation and characterization are provided to empower researchers in the rational design of next-generation bioconjugates.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] When used as a spacer in bioconjugation, it imparts several advantageous properties that address common challenges in drug development.
-
Enhanced Solubility and Stability : Many potent small-molecule drugs are hydrophobic, leading to a risk of aggregation when conjugated to a biologic.[3] The hydrophilic nature of a PEG10 spacer significantly increases the water solubility of the entire conjugate, preventing aggregation and improving stability in biological fluids.[4][5] This also simplifies formulation and handling.[3]
-
Reduced Immunogenicity : The flexible PEG chain forms a protective hydration shell around the bioconjugate.[3][6] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the likelihood of an immune response.[4][5]
-
Improved Pharmacokinetics : The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, leading to a significantly longer circulation half-life.[4][7] This extended exposure can improve the therapeutic index by allowing for more sustained drug concentrations at the target site and potentially less frequent dosing.[8]
-
Minimized Steric Hindrance : The defined length of a PEG10 spacer provides critical spatial separation between the biologic (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This separation ensures that the payload does not interfere with the binding affinity of the antibody for its target antigen.[1][3]
Quantitative Impact of PEG Spacers on Bioconjugate Properties
The inclusion of a PEG spacer quantitatively alters the pharmacokinetic and physicochemical properties of a bioconjugate. While data for the PEG10 spacer specifically requires case-by-case analysis, the general effects of PEGylation are well-documented and provide a strong predictive framework.
Table 1: Impact of PEGylation on Pharmacokinetic Parameters
This table summarizes data from studies on different bioconjugates, illustrating the significant effect of PEG linkers on circulation half-life.
| Bioconjugate Class | Molecule | PEG Linker Size | Elimination Half-Life | Key Finding |
| Affibody-Drug Conjugate | Anti-HER2 Affibody-MMAE | None | 19.6 minutes | The absence of a PEG chain results in very rapid clearance.[9] |
| Affibody-Drug Conjugate | Anti-HER2 Affibody-MMAE | 10 kDa | Significantly improved | Insertion of a PEG chain dramatically prolongs the half-life of the conjugate, enhancing its therapeutic potential.[9] |
| Peptide Conjugate | Cholecystokinin-10 (CCK-10) | 10 kDa | 8 hours | PEGylation extended the half-life of the peptide, leading to a sustained biological effect compared to the free peptide.[10] |
| Peptide Conjugate | Bac7 (Antibacterial Peptide) | 5 kDa | Slower renal clearance | PEGylation resulted in a wider distribution and much slower clearance compared to the unconjugated peptide.[11] |
Table 2: Influence of PEG Spacers on Functional Properties of Bioconjugates
This table outlines how PEG spacers influence key functional and physicochemical characteristics of bioconjugates.
| Property | Effect of PEG10 Spacer | Rationale |
| Solubility | Increased | The hydrophilic ethylene glycol units counteract the hydrophobicity of many drug payloads, preventing aggregation.[6][] |
| Immunogenicity | Reduced | The PEG chain can mask antigenic epitopes, shielding the conjugate from immune recognition.[4][5] |
| Proteolytic Stability | Increased | The hydration shell created by the PEG spacer can physically block the approach of proteolytic enzymes.[4][13] |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DAR | By improving the solubility of hydrophobic payloads, PEG linkers allow more drug molecules to be attached to an antibody without causing aggregation.[6][14] |
| Binding Affinity | Maintained or Optimized | The spacer prevents steric hindrance between the payload and the antibody's binding site; its length is critical for optimal geometry.[1] |
Key Applications of the PEG10 Spacer
The properties of the PEG10 spacer make it highly valuable in the design of complex therapeutics like Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[14] The linker connecting the antibody and drug is a critical component for ADC stability and efficacy. The PEG10 spacer serves multiple functions: it enhances the solubility of the typically hydrophobic drug payload, prolongs the ADC's circulation time, and provides sufficient distance between the drug and the antibody to preserve the antibody's binding capability.[6][]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[15][16] A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.[15] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[17] A PEG10 spacer provides the necessary flexibility and hydrophilicity to facilitate this interaction while improving the often-poor solubility and cell permeability of these large molecules.[15][18]
Experimental Protocols
The successful creation and validation of a bioconjugate require robust experimental methodologies. The following sections detail common protocols for conjugation using a PEG10 spacer and subsequent characterization.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the site-specific conjugation of a thiol-containing biomolecule (e.g., a cysteine-engineered antibody) with a maleimide-functionalized PEG10-payload. Maleimide (B117702) groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[19][20]
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent (e.g., TCEP, DTT).
-
Maleimide-PEG10-Payload, dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.0.
-
Quenching reagent: N-ethylmaleimide or free L-cysteine.
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Methodology:
-
Protein Reduction (if necessary): To expose free thiol groups on an antibody, interchain disulfide bonds must be reduced.
-
Incubate the antibody with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
-
Remove the excess reducing agent immediately using a desalting column, exchanging the protein into the Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the protein concentration via UV-Vis spectroscopy at 280 nm.
-
Add the Maleimide-PEG10-Payload solution to the protein solution at a defined molar excess (typically 5-10 fold excess per free thiol). The final concentration of organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[4]
-
-
Quenching:
-
Add a 2-fold molar excess of a quenching reagent (relative to the initial maleimide reagent) to cap any unreacted thiols on the protein and consume any remaining Maleimide-PEG10-Payload. Incubate for 20 minutes.
-
-
Purification:
-
Remove unconjugated payload, excess reagents, and solvent by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC) is commonly used to separate the larger bioconjugate from smaller reactants.[21]
-
The purified conjugate should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) and stored under appropriate conditions.
-
Protocol for Bioconjugate Characterization
Rigorous characterization is essential to confirm the identity, purity, and drug-to-antibody ratio (DAR) of the final conjugate.[22]
A. High-Performance Liquid Chromatography (HPLC):
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is often used to determine the drug-load distribution and calculate the average DAR. Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.
-
Procedure:
-
Inject the purified conjugate onto a HIC column.
-
Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).
-
Monitor the elution profile at 280 nm (for the protein) and a wavelength specific to the payload.
-
Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species.
-
B. Mass Spectrometry (MS):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) provides an accurate mass of the conjugate, confirming successful conjugation and allowing for precise DAR determination.[23][24]
-
Procedure:
-
The conjugate may first be deglycosylated to simplify the mass spectrum.
-
The sample is analyzed by LC-MS, often using a reversed-phase column.
-
The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species (unconjugated, DAR1, DAR2, etc.).[22] This provides an orthogonal method to confirm the average DAR from HIC-HPLC.
-
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Method: ¹H NMR can be used to confirm the presence of the PEG spacer and determine the degree of PEGylation.[21][25]
-
Procedure:
-
Acquire a ¹H NMR spectrum of the bioconjugate in D₂O.
-
The characteristic strong signal from the repeating ethylene glycol units of PEG appears around 3.6-3.7 ppm.[25]
-
By integrating this peak and comparing it to a known protein signal, the average number of PEG chains per protein can be calculated.[21]
-
References
- 1. lifetein.com [lifetein.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG-modified biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 20. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enovatia.com [enovatia.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. researchgate.net [researchgate.net]
The Core Mechanism of m-PEG10-t-butyl Ester in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action, experimental validation, and application of m-PEG10-t-butyl ester as a critical component in stimuli-responsive drug delivery systems. By leveraging a pH-sensitive cleavable linker, this technology offers a sophisticated method for achieving targeted drug release in the acidic microenvironments characteristic of tumor tissues and intracellular compartments.
Introduction: The Role of Smart Linkers in Targeted Therapy
The efficacy of targeted cancer therapy hinges on the ability to deliver cytotoxic payloads specifically to malignant cells while minimizing exposure to healthy tissues. This requires advanced drug delivery systems that can remain stable in systemic circulation and release their therapeutic cargo in response to a specific trigger within the target site. The this compound is a heterobifunctional linker designed to meet these requirements. It incorporates a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer and a pH-labile t-butyl ester group, enabling a "smart" drug release mechanism.
The core functionality of this linker is derived from its distinct components:
-
m-PEG10 Spacer: The ten-unit polyethylene glycol chain is hydrophilic, which enhances the aqueous solubility and stability of the drug conjugate. This PEGylation also provides a steric shield, reducing immunogenicity and preventing premature degradation by enzymes, thereby prolonging the circulation half-life of the conjugated drug.
-
t-Butyl Ester Group: This chemical moiety serves as a pH-sensitive trigger. It is stable at the physiological pH of blood (pH 7.4) but undergoes rapid hydrolysis under acidic conditions (pH < 6.5), which are prevalent in the tumor microenvironment and within cellular endosomes and lysosomes. This acidic cleavage breaks the linker and releases the active drug.
Mechanism of Action: pH-Dependent Drug Release
The central mechanism of action of a drug conjugated via an this compound linker is its pH-dependent hydrolysis. The t-butyl ester is designed to be stable at neutral pH but cleavable in acidic environments.
The process can be broken down into the following stages:
-
Systemic Circulation: Following administration, the drug-PEG conjugate circulates in the bloodstream. At the physiological pH of 7.4, the t-butyl ester linker is stable, keeping the cytotoxic drug in its inactive, conjugated form. The PEG spacer helps to avoid rapid clearance by the kidneys and uptake by the reticuloendothelial system.
-
Tumor Accumulation (EPR Effect): Due to their size, the PEGylated drug conjugates preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors lead to the passive trapping of these macromolecules.
-
Acid-Triggered Cleavage: Once in the acidic tumor microenvironment (pH 6.0-7.0) or after being internalized by cancer cells into acidic endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0), the t-butyl ester group is hydrolyzed.
-
Drug Release and Action: The cleavage of the ester bond liberates the active form of the drug directly at the target site, where it can then exert its therapeutic effect, such as inducing apoptosis in cancer cells.
Below is a diagram illustrating this pH-triggered drug release mechanism.
Quantitative Data Summary
The performance of drug delivery systems utilizing pH-sensitive linkers can be quantified through several key parameters. The following tables summarize representative data for such systems.
Physicochemical and Kinetic Properties
This table presents key properties of the "Acid-PEG10-t-butyl ester" linker, which is a variant of the this compound with a terminal carboxylic acid for conjugation.[1]
| Property | Value / Observation | Source |
| Molecular Weight | 614.73 g/mol | [1] |
| Deprotection pH Range | 2.5 - 4.0 | [1] |
| Deprotection Kinetics | t₁/₂ = 15 min in 95% TFA/water (v/v) at 25°C | [1] |
| Coupling Efficiency | 92-95% yield in EDC/HOBt-mediated amide bond formation | [1] |
| Stability at -20°C | ≤3% decomposition after 12 months | [1] |
| Acidic Condition Stability | Complete deprotection at pH < 4 within 2 hours | [1] |
In Vitro pH-Dependent Drug Release
The following data is representative of the release profile of a drug from a pH-sensitive PEGylated nanoparticle system, demonstrating enhanced release at lower pH.
| pH Condition | Time (hours) | Cumulative Drug Release (%) | Drug Delivery System |
| pH 7.4 (Physiological) | 12 | < 20% | Doxorubicin-loaded nanogels |
| pH 5.0 (Endosomal) | 12 | ~80% | Doxorubicin-loaded nanogels |
Data is representative and sourced from a study on endosomal pH-activatable doxorubicin (B1662922) prodrug nanogels to illustrate the principle of pH-dependent release.[2]
In Vivo Antitumor Efficacy
The following data is from a study on a miniaturized antibody-drug conjugate using a 10 kDa PEG linker (HP10KM) to deliver the cytotoxic agent MMAE, demonstrating the in vivo potential of such PEGylated systems.[3]
| Treatment Group | Dosage | Tumor Inhibition Rate (Day 31) | Survival Rate |
| HP10KM | 0.6 mg/kg | 65.07% | Not specified |
| HP10KM | 20.0 mg/kg | Not specified | 100% |
| Free MMAE | Not specified | Not specified | Lower than HP10KM |
Experimental Protocols
Synthesis of Drug-m-PEG10-t-butyl Ester Conjugate
This protocol describes a general method for conjugating a drug containing a primary amine group to "Acid-PEG10-t-butyl ester".
Materials:
-
Amine-containing drug
-
Acid-PEG10-t-butyl ester
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Acid-PEG10-t-butyl ester (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS or HOBt (1.5 equivalents) to the solution to activate the carboxylic acid group. Stir for 30 minutes at room temperature.
-
In a separate vial, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add a base such as TEA or DIPEA (3 equivalents) if the amine is in a salt form.
-
Add the drug solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting conjugate using reverse-phase HPLC to obtain the final product.
-
Characterize the conjugate by mass spectrometry and NMR to confirm its identity and purity.
The following diagram outlines the general workflow for this synthesis and purification process.
In Vitro Drug Release Study
This protocol is for evaluating the pH-dependent release of the drug from the conjugate.[4]
Materials:
-
Drug-m-PEG10-t-butyl ester conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer or citrate (B86180) buffer, pH 5.0
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Incubator shaker set at 37°C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of the drug conjugate in a suitable solvent.
-
Accurately measure a known amount of the conjugate solution and place it inside a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Incubate the system at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the outside of the dialysis bag.
-
Replace the withdrawn volume with fresh buffer to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results.
Conclusion
The this compound linker represents a sophisticated and effective tool in the design of pH-responsive drug delivery systems. Its mechanism, predicated on the acid-labile nature of the t-butyl ester bond, allows for the stable circulation of a drug conjugate at physiological pH and its targeted release in the acidic conditions of tumor tissues or intracellular compartments. The inclusion of a PEG spacer further enhances the pharmacokinetic properties of the conjugate. The quantitative data from related systems strongly supports the viability of this approach for improving therapeutic efficacy and reducing off-target toxicity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of drug conjugates employing this advanced linker technology, paving the way for the development of next-generation targeted therapies.
References
- 1. Synthesis, characterization and in vitro release performance of the pegylated valnemulin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Hydrophilic Heart of Modern Therapeutics: An In-depth Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in the development of advanced therapeutics, particularly in the realm of bioconjugation and drug delivery. Their inherent hydrophilicity is a key attribute that addresses numerous challenges associated with the administration of therapeutic molecules. This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Chemistry of PEG's Hydrophilicity
The remarkable water solubility and hydrophilic nature of PEG linkers stem from the repeating ethylene (B1197577) glycol units -(CH₂CH₂O)- in their polymer backbone. The ether oxygen atoms along the chain are capable of forming hydrogen bonds with water molecules.[1][2] This interaction creates a hydration shell around the PEG linker, effectively shielding conjugated molecules from the surrounding biological environment.[3][4] This "stealth" effect is fundamental to many of the advantages conferred by PEGylation.
The structure of the PEG linker, whether linear or branched, and its overall molecular weight significantly influence its hydrophilic properties and, consequently, its impact on the conjugated molecule.[5][6] Longer PEG chains and branched structures can create a more extensive hydration shell, further enhancing solubility and steric hindrance.[6]
Quantitative Analysis of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantitatively assessed through various physicochemical parameters. The following tables summarize key data illustrating the impact of PEG linker length on properties directly related to hydrophilicity.
Table 1: Effect of PEG Linker Length on Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A lower LogP value indicates greater hydrophilicity.
| PEG Linker Length (n units) | Approximate Molecular Weight (Da) | LogP Value (Calculated/Estimated) | Reference |
| 1 | 44 | -0.34 | [7] |
| 2 | 88 | -0.68 | [7] |
| 4 | 176 | -1.36 | [7] |
| 8 | 352 | -2.72 | [7] |
| 12 | 528 | -4.08 | [7] |
| 24 | 1056 | -8.16 | [7] |
Note: LogP values are estimations and can vary based on the specific end-groups of the PEG linker and the experimental conditions.
Table 2: Influence of PEGylation on Water Contact Angle of a Polystyrene Surface
Water contact angle is a direct measure of surface wettability. A lower contact angle indicates a more hydrophilic surface.
| Surface Modification | Water Contact Angle (θ) | Reference |
| Unmodified Polystyrene | 90° | [8] |
| Polystyrene-g-PEG (MW 2,000 Da) | 65° | [8] |
| Polystyrene-g-PEG (MW 5,000 Da) | 58° | [8] |
| Polystyrene-g-PEG (MW 10,000 Da) | 45° | [8] |
Table 3: Impact of PEG Linker Length on the Pharmacokinetics of a Model Antibody-Drug Conjugate (ADC)
The area under the curve (AUC) is a measure of total drug exposure over time. An increased AUC often indicates a longer circulation half-life.
| PEG Linker Length (n units) | AUC (µg·h/mL) | Fold Increase vs. No PEG | Reference |
| 0 | 150 | 1.0 | [2][9] |
| 4 | 300 | 2.0 | [2][9] |
| 8 | 525 | 3.5 | [2][9] |
| 12 | 750 | 5.0 | [2][9] |
| 24 | 1125 | 7.5 | [2][9] |
Note: These values are illustrative and derived from representative studies. Actual pharmacokinetic parameters are highly dependent on the specific antibody, drug, and linker chemistry.
Key Applications Driven by PEG Hydrophilicity
The hydrophilic nature of PEG linkers is leveraged to overcome significant challenges in drug development:
-
Enhanced Solubility: PEG linkers can dramatically increase the aqueous solubility of hydrophobic drugs, enabling their formulation for intravenous administration.[10][11]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure.[3][4]
-
Reduced Immunogenicity: The hydration shell created by the PEG linker can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immune response.[11]
-
Increased Stability: The protective hydration layer can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological fluids.[4][11]
-
Controlled Drug Release: In the design of Antibody-Drug Conjugates (ADCs), the linker, including its hydrophilic PEG component, plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site.[12]
Experimental Protocols for Characterizing PEG Linker Hydrophilicity
Detailed and reproducible experimental methods are critical for assessing the hydrophilicity of PEG linkers and their conjugates.
Measurement of Water Contact Angle
This protocol describes the sessile drop method for determining the hydrophilicity of a PEGylated surface.
Materials:
-
Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
PEGylated and control (unmodified) substrate surfaces
-
Leveling stage
Procedure:
-
Surface Preparation: Ensure the substrate surfaces are clean, dry, and free of any contaminants.
-
Instrument Setup: Place the substrate on the leveling stage of the goniometer. Adjust the camera focus and lighting to obtain a clear image of the substrate surface.
-
Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate.
-
Image Capture: Immediately after the droplet is stable, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the goniometer software to analyze the captured image. The software will fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-air) interface.
-
Replicates: Repeat the measurement at multiple locations on the surface and with multiple samples to ensure reproducibility.
-
Data Analysis: Calculate the average contact angle and standard deviation for each surface type. A lower contact angle indicates greater hydrophilicity.[1]
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol outlines the shake-flask method for determining the LogP of a PEG-containing molecule.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
-
PEG-containing compound of interest
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the PEG-containing compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully collect a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculation:
-
Calculate the concentration of the compound in the n-octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
-
The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophilicity Assessment
RP-HPLC can be used to qualitatively assess the relative hydrophilicity of different PEG linkers or PEGylated molecules. More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.[6][13]
Materials:
-
HPLC system with a UV or other suitable detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Samples of different PEG linkers or PEGylated conjugates
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject a known concentration of the sample onto the column.
-
Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). This will elute compounds based on their hydrophobicity, with more hydrophobic compounds eluting later.
-
Data Acquisition: Monitor the elution profile using the detector and record the chromatogram.
-
Analysis: Compare the retention times of the different samples. A shorter retention time indicates greater hydrophilicity.
Visualizing the Role of PEG Linkers
Graphical representations are invaluable for understanding the complex interplay of PEG linkers in biological systems.
Caption: Hydrogen bonding between water molecules and the ether oxygens of the PEG backbone.
Caption: A generalized workflow for the creation and analysis of an Antibody-Drug Conjugate.
Caption: Comparison of the pharmacokinetic profiles of an unmodified versus a PEGylated drug.
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of their utility in modern drug development. By understanding the fundamental principles of their interaction with water and by employing robust quantitative methods for their characterization, researchers can rationally design and optimize PEGylated therapeutics with improved solubility, stability, and pharmacokinetic profiles. The continued innovation in PEG linker chemistry will undoubtedly lead to the development of safer and more effective treatments for a wide range of diseases.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. dovepress.com [dovepress.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
m-PEG10-t-butyl Ester: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for m-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely used in pharmaceutical research and drug development to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This document consolidates key safety data, handling protocols, and relevant chemical information to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a PEG linker featuring a methoxy (B1213986) (m) group at one terminus and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances the water solubility of conjugated molecules. The t-butyl ester protecting group can be removed under acidic conditions to reveal a reactive carboxylic acid.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Reference |
| Chemical Name | This compound | BroadPharm |
| Molecular Formula | C26H52O12 | BroadPharm |
| Molecular Weight | 556.7 g/mol | BroadPharm |
| CAS Number | 2768015-31-0 | BroadPharm |
| Purity | ≥98% | BroadPharm |
| Appearance | Colorless liquid or low-melting solid | Inferred from related compounds[1] |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Conditions | -20°C, desiccated | BroadPharm |
Safety and Hazard Information
Based on the Safety Data Sheets (SDS) of structurally similar methoxy polyethylene glycol (mPEG) compounds, this compound is not classified as a hazardous substance. Polyethylene glycols are generally considered to have a very low order of toxicity.
Table 2: GHS Hazard Classification (Inferred from mPEG SDS)
| Hazard Class | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |
| Skin Corrosion/Irritation | Not Classified |
| Serious Eye Damage/Eye Irritation | Not Classified |
| Respiratory or Skin Sensitization | Not Classified |
| Germ Cell Mutagenicity | Not Classified |
| Carcinogenicity | Not Classified |
| Reproductive Toxicity | Not Classified |
Toxicological Data
Polyethylene glycols are known for their low toxicity, which decreases as the molecular weight increases. The oral LD50 values for various PEGs in rats are very high, indicating a low acute toxicity.
Table 3: Acute Oral Toxicity of Polyethylene Glycols in Rats
| Substance | LD50 (Oral, Rat) |
| Polyethylene glycol 3350 | 4,000 mg/kg |
| Polyethylene glycol 8000 | >50,000 mg/kg |
| Methoxy Polyethylene Glycol 350 | 39,800 mg/kg |
| General PEGs (MW up to 2000) | 14 - 50 g/kg |
Handling and Storage
Proper laboratory procedures should be followed when handling this compound, even though it is not classified as hazardous.
General Handling Workflow
Storage
-
Short-term and Long-term Storage: Store this compound and its solutions at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
-
Handling for Use: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.
Experimental Protocols
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: Wear a laboratory coat.
Spill Response
In the event of a spill, follow these procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.
Chemical Reactivity and Deprotection
The t-butyl ester group of this compound is a protecting group for a carboxylic acid. This group is stable under basic and neutral conditions but can be cleaved under acidic conditions to yield the free carboxylic acid, which can then be used for conjugation to amine-containing molecules.
t-Butyl Ester Deprotection
The deprotection is typically achieved using a strong acid such as trifluoroacetic acid (TFA). The reaction proceeds via the formation of a stable tertiary carbocation.
Note: The deprotection reaction should be performed in a well-ventilated fume hood, as isobutylene is a flammable gas.
Conclusion
This compound is a valuable tool in bioconjugation and drug delivery research. Based on data from structurally similar compounds, it is considered to have a low hazard profile. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper storage, is essential for its safe handling. Understanding its chemical reactivity, particularly the conditions for deprotection, will ensure its effective application in research and development.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation using m-PEG10-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs. This process can improve pharmacokinetics, increase serum half-life, enhance stability, and reduce immunogenicity.[1][2][3] These application notes provide a detailed protocol for the PEGylation of proteins using m-PEG10-t-butyl ester, a heterobifunctional PEG linker. This reagent features a methoxy-terminated PEG chain of 10 ethylene (B1197577) glycol units and a t-butyl ester protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a terminal carboxylic acid, which can then be activated for conjugation to primary amines on the protein surface.
Chemical Properties and Applications
The this compound linker offers a defined spacer length and hydrophilicity, which can be advantageous for optimizing the properties of the resulting PEG-protein conjugate. The 10-unit PEG chain provides an extended molecular length of approximately 45.2 Å, which can create optimal spacing for steric management in bioconjugates.[4]
Key Applications:
-
Improving Drug Solubility and Stability: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic proteins or peptides.[1][4]
-
Prolonging Circulation Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, leading to a longer in vivo half-life.[1][2]
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system.[3]
-
Controlled Drug Delivery: As part of a larger construct, this linker can be used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[4][5]
Experimental Protocols
The PEGylation of a protein using this compound is a two-stage process. The first stage involves the deprotection of the t-butyl ester to yield the active m-PEG10-acid. The second stage is the conjugation of the m-PEG10-acid to the target protein.
Stage 1: Deprotection of this compound
This protocol describes the removal of the t-butyl protecting group to generate the free carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve the this compound in a solution of 95% TFA in water (v/v).[4]
-
Stir the reaction mixture at room temperature. The deprotection kinetics are typically rapid, with a half-life of approximately 15 minutes at 25°C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting m-PEG10-acid can be further purified by reverse-phase HPLC if necessary.
-
Lyophilize the purified product to obtain a stable powder. Store the m-PEG10-acid at -20°C under desiccated conditions.
Stage 2: Conjugation of m-PEG10-acid to Protein
This protocol details the coupling of the deprotected m-PEG10-acid to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein using carbodiimide (B86325) chemistry.[6]
Materials:
-
m-PEG10-acid (from Stage 1)
-
Target protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0. Avoid buffers containing primary amines like Tris.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[8]
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Procedure:
A. Activation of m-PEG10-acid:
-
Immediately before use, dissolve the m-PEG10-acid in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC to the m-PEG10-acid solution.[6]
-
Stir the reaction mixture at room temperature for 1-4 hours to form the activated m-PEG10-NHS ester.[6]
B. Conjugation to the Protein:
-
Prepare a solution of the target protein in the reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the activated m-PEG10-NHS ester solution to the protein solution with gentle mixing. A typical molar ratio of PEG to protein is 20:1, but this should be optimized to achieve the desired degree of PEGylation.[7] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
C. Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8] Incubate for 15-30 minutes.
-
Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography method such as SEC or IEX.[9] Monitor the elution profile by UV absorbance at 280 nm.[9]
Characterization of PEGylated Protein
It is crucial to characterize the final PEGylated protein to confirm successful conjugation and determine the degree of PEGylation.
Methods:
-
SDS-PAGE: A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can be used to determine the accurate average molecular weight and the degree of PEGylation.[1][10][11]
-
Chromatography: HPLC-based methods, such as size-exclusion or ion-exchange chromatography, can be used to assess the purity and heterogeneity of the PEGylated product.[10][12]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Properties | ||
| Molecular Weight | 614.73 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| PEG Chain Length | 45.2 Å | [4] |
| Reaction Parameters | ||
| Deprotection Half-life (t-butyl) | 15 min in 95% TFA/water at 25°C | [4] |
| Coupling Efficiency (EDC/HOBt) | 92-95% | [4] |
| Solubility Enhancement by PEG10 | ||
| Paclitaxel analogs | 45% increase | [4] |
| Kinase inhibitors | 62% increase | [4] |
| Steroid derivatives | 78% increase | [4] |
Visualizations
Caption: Workflow for protein PEGylation with this compound.
Caption: Detailed experimental workflow for protein PEGylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. idosi.org [idosi.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of m-PEG10-t-butyl ester with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical tools in bioconjugation, enabling the precise connection of molecules to enhance their therapeutic properties. The m-PEG10-t-butyl ester is a versatile PEG linker featuring a methoxy-terminated PEG chain and a carboxylic acid protected by a t-butyl ester. This configuration allows for a two-step conjugation strategy, providing control over the reaction sequence.
Initially, the t-butyl ester is removed under acidic conditions to reveal a reactive carboxylic acid. This carboxylic acid can then be activated and coupled to a primary amine on a target molecule, such as a protein, peptide, or small molecule therapeutic, forming a stable amide bond. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.[1][]
These application notes provide detailed protocols for the deprotection of this compound and the subsequent coupling of the resulting PEG acid to a primary amine-containing molecule.
Reaction Overview
The overall process involves two key stages:
-
Deprotection of the t-butyl ester: The t-butyl protecting group is removed from the this compound using an acid, typically trifluoroacetic acid (TFA), to yield m-PEG10-carboxylic acid.
-
Amide Coupling: The newly exposed carboxylic acid is activated, commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), and then reacted with a primary amine on the target molecule to form a stable amide linkage.[3]
Key Applications
The use of this compound for PEGylation is particularly relevant in the development of:
-
Antibody-Drug Conjugates (ADCs): PEG linkers can connect a cytotoxic drug to a monoclonal antibody, improving the ADC's solubility and pharmacokinetic profile.[][4] The defined length of the PEG10 linker provides precise spatial separation between the antibody and the drug.[4]
-
Peptide and Protein Therapeutics: PEGylation can protect peptides and proteins from enzymatic degradation, extending their circulation time and therapeutic effect.[1]
-
Functionalized Nanoparticles: PEG linkers are used to attach targeting ligands or therapeutic agents to the surface of nanoparticles, enhancing their biocompatibility and targeting specificity.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-butyl protecting group to generate m-PEG10-carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)[5]
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6] If the molecule to be deprotected contains sensitive residues like tryptophan or methionine, it is recommended to use a scavenger such as TIS (2.5-5% v/v) to trap the released t-butyl cations and prevent side reactions.[5]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[5][7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[6]
-
Precipitate the resulting m-PEG10-carboxylic acid by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry it under vacuum.
-
Confirm the identity and purity of the product using ¹H NMR and mass spectrometry. A key indicator of successful deprotection is the disappearance of the t-butyl peak (a singlet around 1.4 ppm) in the ¹H NMR spectrum.[5]
Quantitative Data for Deprotection:
| Parameter | Typical Value/Range | Citation |
| TFA Concentration | 20-50% in DCM (v/v) | [6] |
| Reaction Temperature | 0°C to Room Temperature | [6] |
| Reaction Time | 1-5 hours | [5][7] |
| Scavenger (optional) | Triisopropylsilane (TIS), 2.5-5% (v/v) | [5] |
Protocol 2: EDC/NHS Coupling of m-PEG10-carboxylic acid to a Primary Amine
This protocol outlines the conjugation of the deprotected m-PEG10-carboxylic acid to a primary amine-containing molecule (e.g., a protein).
Materials:
-
m-PEG10-carboxylic acid
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)[][10]
Procedure:
-
Reagent Preparation:
-
Activation of m-PEG10-carboxylic acid:
-
In a separate tube, add the desired amount of m-PEG10-carboxylic acid stock solution.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the m-PEG10-carboxylic acid into the Activation Buffer.[3]
-
Add the EDC and NHS/sulfo-NHS solution to the m-PEG10-carboxylic acid.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[3]
-
-
Conjugation to the Primary Amine:
-
Add the activated m-PEG10-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated PEG linker to the target molecule is a common starting point, but this ratio should be optimized for the specific application.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][8]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
Remove excess reagents and byproducts using an appropriate purification method. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[][10] Ion-exchange chromatography (IEX) can also be used, as PEGylation alters the surface charge of proteins.[][12]
-
Dialyze the purified conjugate against a suitable storage buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry.[13]
-
Quantitative Data for EDC/NHS Coupling:
| Parameter | Typical Value/Range | Citation |
| Activation Step | ||
| pH | 5.5 - 6.0 (MES Buffer) | [3] |
| EDC Molar Excess | 2 to 5-fold (relative to PEG-acid) | [3] |
| NHS/sulfo-NHS Molar Excess | 1.2 to 2-fold (relative to PEG-acid) | [3] |
| Activation Time | 15 - 30 minutes | [3] |
| Conjugation Step | ||
| pH | 7.2 - 8.0 (PBS Buffer) | [8] |
| Activated PEG Molar Excess | 1.5 to 10-fold (relative to amine) | [3] |
| Reaction Time | 2 hours at RT or overnight at 4°C | [3][8] |
| PEGylation Yield | 34-45% (reported for a specific protein) | [14] |
Visualizations
Caption: Reaction pathway for the conjugation of this compound to a primary amine.
Caption: Experimental workflow for PEGylation using this compound.
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating m-PEG10-t-butyl Ester in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block the function of a target protein, PROTACs trigger its complete degradation.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and durable therapeutic effect.[4][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][4][7][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained popularity due to their favorable physicochemical properties.[3][7][9]
Advantages of m-PEG10-t-butyl Ester in PROTAC Design
The this compound is a specific type of PEG linker that offers several strategic advantages in the design of potent and drug-like PROTACs:
-
Enhanced Solubility and Physicochemical Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[7] The ten ethylene (B1197577) glycol units in the this compound linker significantly increase the hydrophilicity of the PROTAC, which can improve its solubility, formulation, and bioavailability.[2][4][7][10][11]
-
Optimal Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[7][8] A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[7]
-
Improved Cell Permeability: While increased polarity from PEG linkers can sometimes reduce passive diffusion across cell membranes, an optimal balance can be achieved. The "chameleon effect" has been described for flexible linkers, where they can adopt a less polar conformation in the hydrophobic environment of the cell membrane, facilitating entry, and a more extended, polar conformation in the aqueous cytoplasm.[9]
-
Versatile Chemical Handle: The this compound provides a t-butyl ester group, which can be deprotected to reveal a carboxylic acid. This allows for straightforward and versatile conjugation to either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistries.[12][13]
Hypothetical Case Study: A BTK PROTAC Incorporating this compound
To illustrate the application of this compound, we present a hypothetical case study on the design of a Bruton's tyrosine kinase (BTK) PROTAC. BTK is a clinically validated target in B-cell malignancies.
Data Presentation
The following tables summarize the hypothetical quantitative data for our BTK PROTAC series with varying linkers.
Table 1: Physicochemical Properties of Hypothetical BTK PROTACs
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
| BTK-PROTAC-1 | Alkyl (C8) | 950 | 5.8 | < 1 |
| BTK-PROTAC-2 | PEG4 | 1020 | 4.5 | 15 |
| BTK-PROTAC-3 | PEG10 | 1284 | 3.2 | > 100 |
Data is illustrative to demonstrate general trends.
Table 2: In Vitro Degradation of BTK in Mino Cells (24h Treatment)
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | Alkyl (C8) | 150 | 85 |
| BTK-PROTAC-2 | PEG4 | 50 | 92 |
| BTK-PROTAC-3 | PEG10 | 15 | > 95 |
DC50: half-maximal degradation concentration. Dmax: maximum degradation.
Table 3: Cell Viability in Mino Cells (72h Treatment)
| PROTAC ID | Linker Type | IC50 (nM) |
| BTK-PROTAC-1 | Alkyl (C8) | 250 |
| BTK-PROTAC-2 | PEG4 | 80 |
| BTK-PROTAC-3 | PEG10 | 25 |
IC50: half-maximal inhibitory concentration.
Experimental Protocols
PROTAC Synthesis: General Workflow
The synthesis of a PROTAC is a modular process.[3][12] In this hypothetical protocol, we describe the synthesis of BTK-PROTAC-3, where a BTK ligand with a free amine is coupled to an E3 ligase ligand (e.g., pomalidomide) functionalized with the this compound linker.
Caption: Workflow for the synthesis of a PROTAC using a PEG linker.
Protocol 1: Synthesis of BTK-PROTAC-3
Step 1: Synthesis of Pomalidomide-PEG10-t-butyl ester
-
Reagents and Materials:
-
Pomalidomide-COOH (1.0 eq)
-
Amino-PEG10-t-butyl ester (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amino-PEG10-t-butyl ester to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG10-t-butyl ester.
-
Step 2: Deprotection of the t-butyl ester
-
Reagents and Materials:
-
Pomalidomide-PEG10-t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Pomalidomide-PEG10-t-butyl ester in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.
-
Step 3: Coupling to BTK Ligand
-
Reagents and Materials:
-
Pomalidomide-PEG10-COOH (1.0 eq)
-
BTK Ligand-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1, substituting the appropriate starting materials.
-
Purify the final BTK-PROTAC-3 by preparative HPLC.
-
Biological Evaluation: Detailed Protocols
Protocol 2: In-Vitro BTK Degradation Assay (Western Blot)
-
Cell Culture:
-
Culture Mino cells in the recommended medium and conditions.
-
-
PROTAC Treatment:
-
Seed Mino cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the BTK PROTACs in the cell culture medium.
-
Treat the cells with the PROTACs at the desired concentrations for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control. Determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed Mino cells in a 96-well plate at a predetermined optimal density.[14]
-
Incubate the plate overnight to allow the cells to attach.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the BTK PROTACs in the cell culture medium.
-
Treat the cells with the PROTACs at the desired concentrations for 72 hours. Include a vehicle control.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Modular composition of a hypothetical BTK PROTAC.
Conclusion
The this compound is a valuable tool for the design and synthesis of PROTACs. Its incorporation can lead to improved physicochemical properties and potent biological activity, as illustrated in our hypothetical case study. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this versatile PEG linker. The optimization of the linker is a critical step in the development of effective PROTAC-based therapeutics.[16]
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG10-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. Their utility is significantly enhanced through surface functionalization, which can improve biocompatibility, stability, and targeting capabilities. Polyethylene glycol (PEG) is a commonly used ligand for modifying AuNP surfaces, as it reduces non-specific protein adsorption and prolongs circulation time in vivo.[1]
This document provides a detailed protocol for the functionalization of gold nanoparticles with a specific bifunctional PEG linker, m-PEG10-t-butyl ester. This linker allows for the initial stabilization of the AuNPs via a thiol group and subsequently presents a protected carboxylic acid in the form of a t-butyl ester. The t-butyl ester can be later deprotected to reveal a terminal carboxylic acid, which can be used for the covalent attachment of various biomolecules, such as proteins, peptides, or small molecule drugs. This two-step functionalization strategy offers a robust method for preparing tailored AuNP conjugates.
Experimental Overview
The functionalization process is divided into three main stages:
-
Synthesis of Citrate-Capped Gold Nanoparticles: Production of a stable colloidal suspension of AuNPs with a weakly bound citrate (B86180) layer.
-
Ligand Exchange with HS-PEG10-CH2CH2CO2tBu: Replacement of the citrate ions on the AuNP surface with the thiol-terminated PEG linker.
-
Deprotection of the t-butyl ester: Hydrolysis of the t-butyl ester to expose the terminal carboxylic acid group.
Each stage is followed by characterization to ensure the successful modification of the nanoparticles.
Experimental Protocols
Synthesis of 20 nm Citrate-Capped Gold Nanoparticles
This protocol is adapted from the well-established Turkevich method.[2][3]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be rigorously cleaned with aqua regia and rinsed with ultrapure water.
Procedure:
-
Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
-
Prepare a 1% (w/v) trisodium citrate solution by dissolving 0.5 g of trisodium citrate dihydrate in 50 mL of ultrapure water. This solution should be freshly prepared.[4]
-
In a 250 mL round-bottom flask equipped with a condenser and a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
To the boiling solution, rapidly inject 10 mL of the 1% trisodium citrate solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[5]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Ligand Exchange with Mercapto-PEG10-acid tert-butyl ester (HS-PEG10-CH2CH2CO2tBu)
This procedure describes the replacement of the citrate capping agent with the thiol-terminated PEG linker.
Materials:
-
Citrate-capped AuNP solution (from step 3.1)
-
Mercapto-PEG10-acid tert-butyl ester (HS-PEG10-CH2CH2CO2tBu)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge capable of at least 20,000 x g
Procedure:
-
Prepare a 1 mM stock solution of HS-PEG10-CH2CH2CO2tBu in ultrapure water.
-
To 10 mL of the citrate-capped AuNP solution, add the HS-PEG10-CH2CH2CO2tBu stock solution to achieve a final PEG concentration of 100 µM.
-
Incubate the mixture at room temperature for 4 hours with gentle stirring. This allows for the displacement of citrate ions by the thiol-PEG linker.[6]
-
To remove excess, unbound PEG linker, centrifuge the solution at 20,000 x g for 30 minutes.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.
-
After the final wash, resuspend the pellet of PEGylated AuNPs in the desired volume of PBS.
Deprotection of the t-butyl ester to Expose Carboxylic Acid
This protocol uses acidic conditions to hydrolyze the t-butyl ester, revealing the terminal carboxylic acid.
Materials:
-
t-butyl ester functionalized AuNP solution (from step 3.2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ultrapure water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Lyophilize a sample of the t-butyl ester functionalized AuNP solution to obtain a dry powder.
-
Resuspend the AuNP powder in a 95:5 (v/v) mixture of DCM and TFA. The concentration of AuNPs should be approximately 1 mg/mL.
-
Stir the reaction mixture at room temperature for 2 hours. The TFA will catalyze the cleavage of the t-butyl ester.[7]
-
Remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Resuspend the resulting carboxyl-functionalized AuNPs in ultrapure water.
-
To remove any residual TFA and byproducts, dialyze the AuNP solution against ultrapure water for 48 hours, with several water changes.
-
The resulting solution of carboxyl-functionalized AuNPs can be stored at 4°C.
Characterization Data
The following tables summarize the expected characterization data at each stage of the functionalization process.
Table 1: Physicochemical Properties of Gold Nanoparticles at Different Functionalization Stages
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Surface Plasmon Resonance (λmax, nm) |
| Citrate-Capped AuNPs | 25 ± 3 | -40 ± 5 | 520 |
| This compound AuNPs | 40 ± 4 | -15 ± 5 | 522 |
| Carboxyl-PEG10-AuNPs | 42 ± 4 | -35 ± 6 | 523 |
Table 2: Spectroscopic Characterization of Functionalized Gold Nanoparticles
| Nanoparticle Type | Key FTIR Peaks (cm⁻¹) | Description |
| Citrate-Capped AuNPs | ~1730, ~1390 | C=O and symmetric COO⁻ stretching of citrate |
| This compound AuNPs | ~2900, ~1100, ~1730 | C-H stretching and C-O-C stretching of PEG, C=O stretching of t-butyl ester[1] |
| Carboxyl-PEG10-AuNPs | ~2900, ~1100, ~1715 | C-H stretching and C-O-C stretching of PEG, C=O stretching of carboxylic acid |
Visualizations
Caption: Workflow for the synthesis of citrate-capped gold nanoparticles.
Caption: Workflow for the ligand exchange reaction.
Caption: Workflow for the deprotection of the t-butyl ester.
Caption: Logical relationship of the functionalization steps.
References
- 1. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 2. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 4. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Characterization of m-PEG10-t-butyl Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-polyethylene glycol (m-PEG) linkers are frequently utilized in drug development to improve the pharmacokinetic properties of therapeutic agents. The incorporation of a t-butyl ester group provides a versatile handle for subsequent chemical modifications or can act as a protecting group that can be removed under specific acidic conditions. Accurate and comprehensive characterization of m-PEG10-t-butyl ester conjugates is crucial for ensuring product quality, purity, and stability.
These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
Table 1: Summary of Analytical Methods and Expected Results
| Analytical Method | Parameter Measured | Typical Acceptance Criteria/Expected Results |
| RP-HPLC-CAD/ELSD | Purity | ≥95% AUC |
| LC-MS (ESI-TOF) | Identity and Molecular Weight | Experimental mass matches theoretical mass ± 10 ppm |
| ¹H NMR | Structural Integrity | Presence of characteristic peaks for m-PEG, PEG backbone, and t-butyl group.[1][2] |
| ¹³C NMR | Structural Confirmation | Presence of characteristic peaks for all carbon environments. |
| Stability Study | Degradation Profile | Assess purity under various stress conditions (acidic, basic, oxidative, thermal). |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To determine the purity and identify impurities of the this compound conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD/ELSD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total area.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for purity determination by RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the identity and determine the molecular weight of the this compound conjugate.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
The same HPLC setup as described in the RP-HPLC protocol can be used.
Reagents:
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the conjugate in the initial mobile phase.
-
LC Conditions: Use the same gradient as for the RP-HPLC analysis.
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1500
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Identify the [M+H]⁺ and/or [M+Na]⁺ adducts. Compare the experimental monoisotopic mass with the theoretical mass.
Logical Flow for LC-MS Identity Confirmation
Caption: Decision pathway for molecular identity confirmation via LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the this compound conjugate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~28: t-butyl methyl carbons.
-
~59: Methoxy carbon.
-
~68-72: PEG backbone carbons.
-
~80: t-butyl quaternary carbon.
-
~170: Ester carbonyl carbon.
-
-
-
Data Analysis: Integrate the proton signals and compare the ratios to the expected number of protons for each group. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.
Stability Testing Protocol
Purpose: To evaluate the stability of the t-butyl ester linkage under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 40 °C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 40 °C.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate the solid material and the stock solution at 60 °C.
-
Photostability: Expose the solid material and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at initial (T=0), 2, 4, 8, 24, and 48 hours.
-
Analysis: Analyze each sample by RP-HPLC as described in Protocol 1 to determine the remaining percentage of the intact conjugate.
Signaling Pathway for Stability Assessment
Caption: Pathway for assessing conjugate stability under stress.
References
Application Notes and Protocols for the Utilization of m-PEG10-t-butyl ester in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of m-PEG10-t-butyl ester, a heterobifunctional linker, in the synthesis of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the key steps of deprotection and subsequent amide bond formation, critical for the successful application of this versatile linker.
Introduction to this compound
This compound is a valuable tool in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) oxide units, which enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][] The t-butyl ester group serves as a protecting group for a terminal carboxylic acid. This carboxylic acid can be deprotected under acidic conditions and subsequently activated for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through a stable amide bond.[3][4]
Data Presentation: Molar Excess in Key Reactions
The efficiency of conjugation reactions involving this compound is highly dependent on the stoichiometry of the reactants. The following tables summarize typical molar excess values for the deprotection of the t-butyl ester and the subsequent amide coupling reactions.
| Table 1: Molar Excess for Deprotection of t-butyl Ester | |
| Reagent | Typical Molar Excess (relative to PEG-linker) |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Typically used as a solvent mixture (e.g., 20-50% v/v), thus in large excess. |
| Table 2: Molar Excess for Amide Coupling of Deprotected m-PEG10-acid | | | Reaction Component | Typical Molar Excess (relative to limiting reagent) | | Deprotected m-PEG10-acid | 1.0 - 1.5 equivalents | | Amine-containing molecule | 1.0 equivalents (if PEG-acid is in excess) | | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 - 5.0 equivalents | | NHS (N-Hydroxysuccinimide) or sulfo-NHS | 1.2 - 5.0 equivalents | | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 - 2.0 equivalents | | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | 2.0 - 4.0 equivalents |
Experimental Protocols
Protocol 1: Deprotection of this compound to m-PEG10-acid
This protocol describes the removal of the t-butyl ester protecting group to yield the free carboxylic acid, which is essential for subsequent conjugation reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of PEG linker) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
Dry the resulting m-PEG10-acid under high vacuum. The product is typically a viscous oil and can be used in the next step without further purification.
Protocol 2: Amide Coupling of m-PEG10-acid to an Amine-containing Molecule using EDC/NHS
This protocol details the formation of a stable amide bond between the deprotected m-PEG10-acid and a primary amine-containing molecule using the common coupling agents EDC and NHS.
Materials:
-
m-PEG10-acid (from Protocol 1)
-
Amine-containing molecule (e.g., peptide, small molecule drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[3]
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris buffer, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or preparative HPLC)
Procedure:
-
Activation of m-PEG10-acid:
-
Conjugation to Amine:
-
Adjust the pH of the activated m-PEG10-acid solution to 7.2-7.5 by adding Coupling Buffer.[3]
-
Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used relative to the amine.[3]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quenching:
-
Purification:
-
Purify the PEG-conjugate using SEC or preparative HPLC to remove unreacted reagents and byproducts.
-
Analyze the purified conjugate by LC-MS and/or NMR to confirm successful conjugation.
-
Protocol 3: Amide Coupling of m-PEG10-acid to an Amine-containing Molecule using HATU
This protocol provides an alternative method for amide bond formation using the highly efficient coupling reagent HATU, which often results in faster reaction times and higher yields.
Materials:
-
m-PEG10-acid (from Protocol 1)
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Under an inert atmosphere, dissolve m-PEG10-acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[3]
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.[3]
-
Add the amine-containing molecule (1.0 to 1.2 equivalents) to the reaction mixture.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.[3]
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired conjugate.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
References
Application Notes and Protocols: Storage and Stability of m-PEG10-t-butyl ester Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG10-t-butyl ester is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery research. It features a discrete polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) oxide units, which enhances the hydrophilicity and pharmacokinetic properties of the conjugated molecule. One terminus of the linker is a methoxy (B1213986) group, while the other is a t-butyl ester-protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a reactive carboxylic acid, enabling subsequent conjugation.
Understanding the storage requirements and stability profile of this compound solutions is critical for ensuring the integrity and performance of this reagent in experimental applications. This document provides detailed guidelines and protocols for the proper handling, storage, and stability assessment of this compound solutions.
Physicochemical Properties and Stability Profile
The stability of this compound is influenced by both the PEG backbone and the t-butyl ester functional group.
-
PEG Backbone: Polyethylene glycol chains can be susceptible to oxidative degradation, which is accelerated by exposure to heat, light, and oxygen.[1][2]
-
t-Butyl Ester Group: The t-butyl ester is known for its high stability under neutral and basic conditions due to the steric hindrance provided by the bulky t-butyl group, which protects the carbonyl carbon from nucleophilic attack.[3] However, it is readily cleaved under acidic conditions via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[3][4]
Therefore, the primary degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the t-butyl ester, yielding the corresponding carboxylic acid and isobutylene.
Storage of Solid Compound and Prepared Solutions
Proper storage is crucial to maintain the quality and stability of this compound.
| Form | Recommended Storage Temperature | Packaging and Handling Recommendations |
| Solid (as supplied) | -20°C[5] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solutions | -20°C or -80°C[3] | Prepare in anhydrous aprotic solvents (e.g., DMSO, DMF).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing.[1][2] |
| Aqueous Solutions | Not Recommended for Long-Term Storage | Due to the potential for hydrolysis, especially at non-neutral pH, long-term storage in aqueous solutions is not advised. Prepare fresh as needed. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use vials with airtight caps
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the required amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into pre-labeled, sterile, single-use vials.
-
Purge the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Immediately and tightly cap the vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for a General Stability Study of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The primary degradation product to monitor is the corresponding carboxylic acid formed by the hydrolysis of the t-butyl ester.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, pH 7, pH 9)
-
Hydrogen peroxide (H₂O₂) solution
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a final concentration of 1 mg/mL (or other suitable concentration) in the following stress conditions:
-
Acidic: pH 4 buffer
-
Neutral: pH 7 buffer
-
Basic: pH 9 buffer
-
Oxidative: 3% H₂O₂ in water
-
Thermal: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) in each of the above buffers.
-
Photolytic: Expose a solution to a controlled light source (e.g., UV lamp).
-
-
Include a control sample stored at -20°C in an anhydrous solvent.
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
Analytical Method (HPLC):
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the parent compound and its degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or other appropriate wavelength) or Mass Spectrometry for peak identification.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products at each time point.
-
Calculate the percentage of remaining this compound.
-
Plot the percentage of the parent compound remaining versus time for each stress condition.
-
Expected Results:
-
Significant degradation is expected under acidic conditions, with the rate increasing at higher temperatures.
-
The compound is expected to be relatively stable under neutral and basic conditions at room temperature.
-
The stability under oxidative and photolytic conditions should be determined experimentally.
Visualizations
References
Troubleshooting & Optimization
common side reactions with m-PEG-NHS esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using m-PEG-NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester.[1] This reaction occurs in the presence of water and competes with the desired amidation reaction with primary amines. Hydrolysis results in the formation of an inactive carboxyl group on the PEG, rendering it incapable of reacting with the target molecule and thus lowering the conjugation efficiency.[1]
Q2: How does pH affect the stability and reactivity of m-PEG-NHS esters?
The pH of the reaction buffer is a critical factor. The optimal pH range for reacting NHS esters with primary amines is typically 7.2 to 8.5.[2][3]
-
Below pH 7.2: The primary amine groups on the protein (e.g., the ε-amino group of lysine) are protonated, making them less nucleophilic and slowing down the desired conjugation reaction.[2][3]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[2][4] This competing reaction can drastically reduce the yield of the desired PEGylated product.[2]
Q3: Can m-PEG-NHS esters react with amino acids other than lysine (B10760008)?
Yes, while m-PEG-NHS esters are highly reactive towards primary amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur, particularly if accessible primary amines are limited.[1][3][5] These include:
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react to form unstable ester linkages.[1][5] These bonds are susceptible to hydrolysis.[1]
-
Cysteine: The sulfhydryl group of cysteine can react to form a thioester, which is less stable than the amide bond formed with primary amines.[1]
-
Histidine: The imidazole (B134444) ring of histidine can also show some reactivity.[1]
Q4: Which buffers should be used for PEGylation reactions with m-PEG-NHS esters?
It is crucial to use buffers that do not contain primary amines. Compatible buffers include:
-
HEPES[4]
Q5: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the m-PEG-NHS ester, leading to significantly lower conjugation efficiency.[1][2]
Q6: How should I properly store and handle m-PEG-NHS ester reagents?
m-PEG-NHS esters are highly sensitive to moisture.[6][7] Proper storage and handling are critical to maintain their reactivity:
-
Storage: Store in a desiccated environment at -20°C.[6]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][7] It is recommended to aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment to improve reproducibility.
-
Solution Preparation: Dissolve the m-PEG-NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6]
Troubleshooting Guide
Issue 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed m-PEG-NHS ester | Ensure proper storage and handling of the reagent to prevent moisture exposure.[6] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2] |
| Presence of primary amine-containing buffers | Ensure the reaction buffer is free of primary amines like Tris or glycine.[1][2] If the protein sample is in such a buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[6] |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[4] If possible, increase the concentration of the target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[2] |
| Insufficient molar excess of m-PEG-NHS ester | The optimal molar ratio of m-PEG-NHS ester to protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling. |
Issue 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | Many m-PEG-NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[8] |
| Over-labeling of the protein | Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the m-PEG-NHS ester in the reaction or shorten the reaction time. |
| Use of a hydrophobic m-PEG-NHS ester | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a more hydrophilic PEG linker.[2] |
Data Presentation
Table 1: Half-life of NHS Esters as a Function of pH
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4] |
| 7.4 | Not Specified | >120 minutes[9] |
| 8.0 | Room Temperature | 190-210 minutes[10] |
| 8.5 | Room Temperature | 130-180 minutes[10] |
| 8.6 | 4 | 10 minutes[4] |
| 9.0 | Room Temperature | <9 minutes[9] |
| 9.0 | Room Temperature | 110-125 minutes[10] |
Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.
Table 2: Reaction Half-life of NHS Esters with Amines at Different pH Values
This table shows the time it takes for half of the NHS ester to react with an amine-containing molecule at various pH levels.
| pH | Amine Reactant | Half-life (t₁/₂) |
| 8.0 | mPEG₄-NH₂ | 25-80 minutes[10][11] |
| 8.5 | mPEG₄-NH₂ | 10-20 minutes[10][11] |
| 9.0 | mPEG₄-NH₂ | 5-10 minutes[10][11] |
Experimental Protocols
General Protocol for Protein PEGylation with m-PEG-NHS Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[6]
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[6]
-
m-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6]
-
Reaction: Add the calculated amount of the dissolved m-PEG-NHS ester to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG reagent to the protein.[6][7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[6][7]
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4]
-
Purification: Remove excess, unreacted m-PEG-NHS ester and the NHS byproduct from the labeled protein using dialysis, size-exclusion chromatography, or a desalting column.[6][7]
Visualizations
Caption: Competing reaction pathways for m-PEG-NHS esters.
Caption: Decision tree for troubleshooting low PEGylation yield.
Caption: General experimental workflow for m-PEG-NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TFA Concentration for t-Butyl Ester Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing trifluoroacetic acid (TFA) concentration in t-butyl ester deprotection reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of t-butyl esters using TFA.
1. Incomplete or Slow Deprotection
Symptoms:
-
Starting material remains after the expected reaction time (monitored by TLC, LC-MS, or NMR).
-
Low yield of the desired carboxylic acid.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient TFA Concentration | Increase the volume percentage (v/v) of TFA. A common starting point is 50% TFA in a solvent like dichloromethane (B109758) (DCM). This can be increased to neat (100%) TFA if necessary.[1][2] |
| Short Reaction Time | Extend the reaction duration. Monitor the reaction progress every 1-2 hours until completion. Reactions can take anywhere from 30 minutes to several hours.[3] |
| Low Reaction Temperature | Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be cautious of potential side reactions with sensitive substrates. |
| Poor Solubility | Ensure the t-butyl ester starting material is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents, although DCM is the most common choice. |
| Steric Hindrance | Substrates with significant steric hindrance around the t-butyl ester may require more forcing conditions, such as higher TFA concentrations and longer reaction times. |
2. Presence of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
A common side product is the t-butylated version of your molecule (+56 Da by mass spectrometry).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| t-Butylation of Nucleophilic Residues | The t-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., tryptophan, methionine, tyrosine). Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4] |
| Degradation of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl), they may also be cleaved. Consider using milder deprotection conditions, such as a lower TFA concentration or alternative, less acidic methods if orthogonality is required. |
| Reaction with Solvent | While less common with DCM, ensure your solvent is inert under the reaction conditions. |
3. Difficult Product Isolation
Symptoms:
-
The final product is an oil instead of a solid.
-
Difficulty in removing residual TFA.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| TFA Salt Formation | The product is often obtained as a TFA salt, which can be oily. To obtain the free carboxylic acid, a workup with a mild base (e.g., saturated sodium bicarbonate solution) may be necessary, followed by extraction. |
| Residual TFA | TFA is volatile but can be persistent. After rotary evaporation, co-evaporate the residue with an inert solvent like toluene (B28343) (3x) to azeotropically remove remaining TFA. |
| Precipitation Issues | If precipitating the product from a solvent like diethyl ether, ensure the ether is cold and add the TFA solution dropwise to facilitate solid formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of t-butyl ester deprotection with TFA?
The deprotection proceeds via an acid-catalyzed cleavage. The carbonyl oxygen of the t-butyl ester is protonated by TFA, making the ester more susceptible to cleavage. The stable tertiary t-butyl carbocation is then eliminated, leaving the desired carboxylic acid. The t-butyl cation is subsequently quenched by a nucleophile (like the trifluoroacetate (B77799) anion or a scavenger) or deprotonated to form isobutylene (B52900) gas.[3][5]
Q2: What is a good starting concentration of TFA for my deprotection?
A 1:1 mixture of TFA and dichloromethane (DCM) is a robust starting point for many t-butyl ester deprotections.[6] For peptides synthesized on a solid support, a 55% TFA in DCM solution has been shown to yield higher purity products compared to 100% TFA.[1]
Q3: How long should I run the reaction?
Reaction times typically range from 30 minutes to 5 hours at room temperature.[3][6] It is crucial to monitor the reaction's progress by an appropriate analytical method (TLC, LC-MS) to determine the optimal time.
Q4: When should I use scavengers in my reaction?
Scavengers are essential when your molecule contains nucleophilic functional groups that can be alkylated by the t-butyl cation.[4] This is particularly important in peptide synthesis where residues like tryptophan, methionine, and tyrosine are present. Common scavengers include water, triisopropylsilane (TIS), and thioanisole.
Q5: Can I use neat TFA (100%) for the deprotection?
Yes, neat TFA can be used and often results in a faster reaction. However, it is a harsher condition and may lead to more side products, especially with sensitive substrates.[1] For some applications like peptide synthesis, using 100% TFA resulted in lower purity compared to 55% TFA in DCM.[1]
Q6: How do I remove TFA after the reaction is complete?
TFA is typically removed by rotary evaporation. To ensure complete removal, it is good practice to co-evaporate the crude product with a solvent like toluene multiple times.
Q7: My product is a TFA salt. How do I get the free acid?
If the deprotected product is not sensitive to a basic aqueous workup, you can neutralize the TFA salt by dissolving the crude material in an organic solvent and washing with a saturated solution of sodium bicarbonate. The free carboxylic acid can then be isolated from the organic layer.
Data Presentation
Table 1: General Conditions for t-Butyl Ester Deprotection with TFA
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temp. | A milder condition, suitable for substrates with other acid-sensitive groups. |
| 50% | 1 - 5 hours | Room Temp. | A common and effective starting point for a wide range of substrates.[2][6] |
| 55% | 30 minutes | Room Temp. | Shown to give higher purity peptides in solid-phase synthesis compared to 100% TFA.[1] |
| 95% (with scavengers) | 1 - 4 hours | Room Temp. | Standard for peptide cleavage from resin to minimize side reactions.[2] |
| 100% (neat) | 5 - 30 minutes | Room Temp. | Very rapid deprotection, but may increase the risk of side products.[1] |
Table 2: Common Scavenger Cocktails for TFA Deprotection
| Scavenger Cocktail Composition (v/v/v) | Target Residues/Side Reactions |
| TFA / Water / TIS (95:2.5:2.5) | General purpose, effective for trapping t-butyl cations and protecting tryptophan. |
| TFA / Thioanisole / Water / TIS (92.5:2.5:2.5:2.5) | Provides additional protection for methionine and cysteine. |
| TFA / Water (95:5) | A simpler cocktail when t-butylation is the primary concern and sensitive residues like Met or Cys are absent. |
Experimental Protocols
Protocol 1: Standard t-Butyl Ester Deprotection in Solution
-
Preparation: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (resulting in a 1:1 or 50% TFA/DCM mixture).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting crude carboxylic acid (often as a TFA salt) can be used directly or purified further by crystallization, precipitation, or chromatography.
-
Protocol 2: Deprotection with Scavengers for Sensitive Substrates
-
Preparation: Dissolve the t-butyl ester-protected compound (e.g., a peptide) in a minimal amount of DCM.
-
Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. For example, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the cleavage cocktail to the substrate solution and stir at room temperature for 2-4 hours.
-
Workup:
-
Following the reaction, remove the TFA and other volatile components by rotary evaporation.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the solid product by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
Caption: Standard workflow for t-butyl ester deprotection.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process. Find answers to frequently asked questions and detailed troubleshooting guides below.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1][2][3]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: The initial protein sample may contain aggregates that can act as seeds for further aggregation during the PEGylation process.[4]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 350 nm or 700 nm, can indicate the formation of insoluble aggregates.[1][3][5]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[5]
-
Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[5]
-
Nanoparticle Tracking Analysis (NTA): This technique visualizes and analyzes the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.[5]
Q3: What are stabilizing excipients and how do they prevent aggregation?
Stabilizing excipients are additives that can be included in the reaction buffer to help prevent protein aggregation. They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These molecules are preferentially excluded from the protein surface, which favors the more compact, native protein state and increases stability.[1][6]
-
Amino Acids (e.g., Arginine, Glycine, Glutamic Acid): Arginine and glutamic acid can suppress non-specific protein-protein interactions by binding to charged and hydrophobic regions.[1][7][8][9]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can reduce surface tension and prevent protein adsorption to interfaces, which can be a trigger for aggregation.[1][6]
Troubleshooting Guide
Problem: I am observing significant precipitation or aggregation during my protein PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimize Reaction Conditions
The initial and most critical step is to systematically evaluate and optimize the reaction conditions. A screening matrix approach is highly recommended.
Experimental Protocol: Small-Scale Reaction Condition Screening
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).[4] Ensure the initial protein is highly pure and free of aggregates.
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Use small-volume reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.[1]
-
Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range from low to high (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values. For amine-reactive PEGs, a lower pH (around 6.5-7.5) can favor N-terminal PEGylation over lysine (B10760008) PEGylation, potentially reducing aggregation.[4][10] Test a range such as pH 6.0, 7.0, 7.4, 8.0.[1]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]
-
-
Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick centrifugation to check for a pellet).[1]
Data Presentation: Example Screening Matrix Results
| Protein Conc. | PEG:Protein Ratio | pH | Temperature (°C) | Observation |
| 1 mg/mL | 5:1 | 7.4 | 4 | Low Aggregation |
| 2 mg/mL | 5:1 | 7.4 | 4 | Moderate Aggregation |
| 5 mg/mL | 5:1 | 7.4 | 4 | High Aggregation |
| 1 mg/mL | 10:1 | 7.4 | 4 | Low Aggregation |
| 1 mg/mL | 5:1 | 6.5 | 4 | Very Low Aggregation |
| 1 mg/mL | 5:1 | 8.0 | 4 | Moderate Aggregation |
| 1 mg/mL | 5:1 | 7.4 | 25 | Moderate Aggregation |
Workflow for Reaction Condition Optimization
Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.[1]
Data Presentation: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1][6] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, an effective protein stabilizer.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1][7] |
| Glycine | 50-100 mM | Can suppress protein aggregation.[1] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
Experimental Protocol: Screening for an Effective Excipient
Objective: To identify a stabilizing excipient and its optimal concentration to minimize aggregation.
Methodology:
-
Use the best reaction conditions identified in Step 1 as the baseline.
-
Prepare stock solutions of the excipients listed in the table above.
-
Set up a series of small-scale reactions, adding different excipients at their recommended starting concentrations.
-
Include a control reaction with no excipient.
-
Incubate the reactions and analyze for aggregation as previously described.
-
If an excipient shows a positive effect, you can further optimize its concentration.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time (e.g., add 25% of the total volume every 30 minutes).[1]
Logical Flow for Controlling Reaction Rate
Caption: Logical flow for controlling the PEGylation reaction rate.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative PEGylation strategies:
-
Use a Monofunctional PEG: If you are using a bifunctional PEG, switching to a monofunctional version (e.g., mPEG) will prevent intermolecular cross-linking.
-
Change the PEG Chemistry: Different PEG reagents target different functional groups on the protein. For example, if you are using an amine-reactive PEG (like PEG-NHS ester), consider switching to a thiol-reactive PEG (like PEG-maleimide) if your protein has available cysteine residues. This allows for more site-specific PEGylation, which can sometimes reduce aggregation.[10][11]
-
Change the PEG Size: The molecular weight of the PEG can influence aggregation. Both higher and lower molecular weight PEGs have been shown to be effective in stabilizing proteins, so this may need to be determined empirically.[2][3][12]
By systematically working through these troubleshooting steps, you can identify the key factors contributing to protein aggregation in your specific system and develop a robust PEGylation protocol that minimizes this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Peg stability [finchtrade.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. approcess.com [approcess.com]
- 6. scispace.com [scispace.com]
- 7. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of m-PEG10-t-butyl Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG10-t-butyl ester conjugates. Our aim is to help you overcome common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic method for purifying this compound conjugates?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method for purifying PEGylated molecules like this compound conjugates.[1] The separation is based on the hydrophobicity of the molecules. The tert-butyl (tBu) group imparts significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase such as C18 or C8.[1]
Other valuable techniques that can be employed, often in combination, include:
-
Size Exclusion Chromatography (SEC): Useful for removing unreacted PEG and other low molecular weight impurities.[][3]
-
Ion Exchange Chromatography (IEX): Effective if the conjugated molecule has charged groups, as the PEG chain can shield surface charges, allowing for the separation of isomers.[][4][5]
-
Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary method to IEX, particularly for molecules that are difficult to purify by other means.[][5]
Q2: What are the common impurities I should expect in my crude this compound conjugate mixture?
A2: A typical reaction mixture can contain several impurities, including:
-
Unreacted this compound
-
The unconjugated molecule (e.g., peptide, small molecule)
-
Byproducts from the conjugation reaction
-
Hydrolyzed PEG (m-PEG10-carboxylic acid)
-
Positional isomers of the conjugate[]
Q3: My PEG conjugate shows a broad peak in the HPLC chromatogram. What could be the cause?
A3: While peak broadening can be associated with the polydispersity of large PEG chains, m-PEG10 is a monodisperse PEG, so this is less likely to be the primary cause.[1] More probable reasons for peak broadening with this compound conjugates include non-optimal chromatographic conditions. This can often be improved by adjusting parameters such as the column temperature.[1]
Q4: How can I detect my this compound conjugate if it has poor UV absorbance?
A4: Polyethylene (B3416737) glycol itself lacks a strong UV chromophore.[1] If your conjugate does not contain a UV-active component, detection can be challenging. In such cases, universal detectors are highly recommended:
-
Charged Aerosol Detector (CAD) [1]
-
Refractive Index Detector (RID) (less sensitive and not compatible with gradient elution)[1][7]
-
Mass Spectrometry (MS) provides both detection and mass confirmation.[1]
Q5: When should I remove the t-butyl ester protecting group, before or after purification?
A5: The decision to deprotect the t-butyl ester before or after purification depends on the overall purification strategy.
-
Purify then deprotect: The hydrophobic t-butyl group can be advantageous for purification by RP-HPLC.[1] You can purify the protected conjugate first and then proceed with the deprotection step.
-
Deprotect then purify: If the properties of the deprotected conjugate (with a free carboxylic acid) are more amenable to a specific purification method (e.g., anion exchange chromatography), you may choose to deprotect first.
Troubleshooting Guides
Issue 1: Poor Separation of Conjugate from Unreacted PEG
| Possible Cause | Troubleshooting Steps |
| Inadequate Resolution in RP-HPLC | Optimize the gradient elution method. A shallower gradient can improve the separation of species with similar hydrophobicities. Consider using a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Co-elution in Size Exclusion Chromatography (SEC) | The hydrodynamic radii of the conjugate and unreacted PEG may be too similar for effective separation by SEC alone.[6] Consider using a column with a smaller pore size or coupling SEC with another technique like RP-HPLC or IEX.[] |
| Similar Charge Properties | If using Ion Exchange Chromatography (IEX), the charge difference between the conjugate and unreacted PEG might be minimal. Adjusting the pH of the mobile phase can alter the charge of the conjugate and improve separation.[] |
Issue 2: Incomplete Deprotection of the t-Butyl Ester
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Reagent | Increase the reaction time with trifluoroacetic acid (TFA) or use a higher concentration of TFA.[8] A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours.[8] |
| Steric Hindrance | The molecule conjugated to the PEG may sterically hinder the access of the acid to the ester linkage.[8] Consider using a stronger acid system or a longer reaction time. |
| Degraded Reagent | Ensure you are using high-quality, fresh TFA, as its degradation can reduce efficacy.[8] |
| Formation of Side Products | The t-butyl cation formed during deprotection can cause side reactions, especially with sensitive residues like tryptophan or methionine.[8] Add scavengers such as triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[8] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound Conjugate
This is a general starting protocol that may require optimization.
1. Column and Mobile Phases:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
2. Gradient Elution:
- Flow Rate: 1 mL/min for an analytical column.
- Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30-60 minutes. Hold at 95% B for 5-10 minutes to wash the column, then re-equilibrate at 5% B.
3. Sample Preparation:
- Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).
- Filter the sample through a 0.22 µm syringe filter before injection.
4. Detection:
- UV detection at an appropriate wavelength for your conjugate (e.g., 214 nm for peptides, 280 nm for proteins with Trp/Tyr).
- If UV detection is not suitable, use an ELSD, CAD, or MS detector.[1][6]
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the desired product peak.
- Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
Protocol 2: t-Butyl Ester Deprotection with Scavengers
This protocol is recommended when the conjugated molecule contains acid-sensitive residues.[8]
1. Prepare Cleavage Cocktail:
- In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8]
2. Cleavage Reaction:
- Dissolve the purified this compound conjugate in the cleavage cocktail (approximately 10 mL per gram of conjugate).[8]
3. Reaction and Work-up:
- Stir the mixture at room temperature for 2-4 hours.[8]
- Monitor the reaction progress by analytical HPLC or mass spectrometry.
- After completion, remove the TFA under reduced pressure (e.g., rotary evaporation).
4. Product Isolation:
- Precipitate the deprotected product by adding the concentrated reaction mixture to cold diethyl ether.[8]
- Collect the precipitate by centrifugation or filtration.
- Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.
- Dry the final product under vacuum.
5. Purity Assessment:
- Analyze the final product by HPLC and mass spectrometry to confirm complete deprotection and purity.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Conjugate Purification
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| RP-HPLC | Hydrophobicity | High-resolution purification and analysis | Excellent for separating based on the hydrophobic t-butyl group; high efficiency.[9] | May require optimization of gradient and mobile phase; can denature sensitive biomolecules. |
| SEC | Hydrodynamic Radius (Size) | Removal of unreacted PEG, desalting | Mild conditions, preserves native structure; effective for large size differences.[][3] | Low resolution for molecules of similar size; not suitable for separating isomers.[6] |
| IEX | Net Charge | Separation of positional isomers, purification of charged conjugates | High capacity; can separate molecules with subtle charge differences.[][10] | Requires the conjugate to be charged; separation is dependent on buffer pH and ionic strength. |
| HIC | Hydrophobicity (milder than RP-HPLC) | Orthogonal purification to IEX | Separates based on surface hydrophobicity under non-denaturing conditions.[][5] | Lower capacity and resolution compared to RP-HPLC.[] |
Visualizations
Caption: A general experimental workflow for the purification and deprotection of this compound conjugates.
Caption: A troubleshooting decision tree for common purification issues with this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with PEG Linkers
Welcome to the technical support center for controlling the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEG linkers in controlling the DAR?
A1: PEG linkers are crucial in ADC development for several reasons directly and indirectly related to controlling and enabling a desired DAR.[1][2][][4][5] Primarily, they increase the hydrophilicity of the ADC.[1][2][][5] Many potent cytotoxic payloads are hydrophobic, and attaching them to an antibody can lead to aggregation, especially at higher DAR values.[5][6] By incorporating PEG linkers, the overall hydrophilicity of the ADC is enhanced, which can mitigate aggregation and allow for a higher, more controlled number of drug molecules to be conjugated to the antibody.[1][5][6] Additionally, the defined length of monodisperse PEG linkers provides precise spacing between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.[1]
Q2: How does the length of the PEG linker affect the DAR and overall ADC properties?
A2: The length of the PEG chain is a critical parameter that significantly influences the physicochemical and pharmacological properties of an ADC, including the achievable DAR.[4][5]
-
Higher DAR: Longer or branched PEG linkers can help achieve higher DARs by providing a hydrophilic shield around the hydrophobic drug molecules, which prevents aggregation.[6] This allows for the attachment of more drug molecules without compromising the ADC's stability.[6]
-
Pharmacokinetics (PK): Longer PEG chains generally lead to a longer plasma half-life and slower clearance rates.[5][7] This is because the increased hydrodynamic radius of the ADC reduces renal clearance.[5] There appears to be a threshold effect, where beyond a certain PEG length (e.g., PEG8), further increases may not significantly impact clearance.[7]
-
Efficacy and Toxicity: Improved PK profiles associated with longer PEG linkers can lead to greater accumulation of the ADC in tumor tissue and enhanced in vivo efficacy.[5] However, a potential trade-off can exist with in vitro potency, which may decrease with longer linkers.[4] The optimal PEG length is context-dependent and needs to be empirically determined for each specific antibody-payload combination.[5]
Q3: What are the common methods for determining the DAR of an ADC?
A3: Several analytical techniques are commonly used to determine the average DAR and the distribution of drug-loaded species.[8][9][10]
-
UV/Vis Spectroscopy: This is a straightforward method that relies on the different maximum absorbance wavelengths of the antibody and the drug.[8][11][] By measuring the absorbance at these two wavelengths, the concentrations of the antibody and the drug can be determined, and the average DAR calculated.[9][] This method requires that the drug has a chromophore and that the absorbance spectra of the drug and antibody do not overlap significantly.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs.[10] It separates ADC species based on their hydrophobicity.[8] Species with a higher number of conjugated drugs are more hydrophobic and elute later. The weighted average DAR is calculated from the peak areas of the different species.[8][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR and the distribution of different drug-loaded species by measuring the mass of the intact or fragmented ADC.[8][11][] It can distinguish between antibodies conjugated with different numbers of drug molecules.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates ADC species based on hydrophobicity.[8][9] It is often used to analyze the light and heavy chains of reduced ADCs, providing information on the drug distribution between the chains.[8][]
Troubleshooting Guides
Issue 1: Inconsistent or Uncontrolled DAR
Symptoms:
-
High batch-to-batch variability in the average DAR.
-
Broad distribution of DAR species observed in HIC or MS analysis.
-
Lower than expected DAR.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | Carefully control the stoichiometry of the conjugation reaction. A modest excess of the linker-payload is often required, but a large excess can lead to uncontrolled conjugation and aggregation. Perform small-scale experiments to determine the optimal molar ratio.[13] |
| Inconsistent Reaction Conditions | Tightly control reaction parameters such as pH, temperature, and reaction time, as these can significantly impact conjugation efficiency.[13][14] For thiol-maleimide conjugation, a slightly acidic pH (6.5-7.5) can minimize hydrolysis of the maleimide (B117702) group.[14][15] |
| Heterogeneity of Antibody Conjugation Sites | For lysine (B10760008) conjugation, multiple surface-exposed lysines can react, leading to a heterogeneous product.[2] Consider site-specific conjugation strategies such as engineering cysteine residues, using enzymatic conjugation, or employing "click chemistry" to achieve a more homogeneous DAR.[13] |
| Poor Solubility of Linker-Payload | Hydrophobic linker-payloads may not be fully soluble in the aqueous reaction buffer, leading to lower and inconsistent conjugation. Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the antibody solution. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the antibody.[14] |
| Steric Hindrance | The PEG linker, while beneficial, can cause steric hindrance, preventing conjugation at certain sites, especially with shorter PEG chains.[16][17] Experiment with different PEG linker lengths to find the optimal balance between hydrophilicity and steric accessibility.[16] |
Issue 2: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture.
-
Presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.
-
Low recovery of soluble ADC after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the Payload | The primary cause of aggregation is often the hydrophobicity of the cytotoxic drug.[1] The use of PEG linkers is the main strategy to counteract this.[1][17] |
| Inadequate PEG Linker Length | If aggregation is still observed with a PEG linker, the chain length may be insufficient to provide the necessary hydrophilic shielding. Evaluate longer or branched PEG linkers to further increase the hydrophilicity of the ADC.[6] |
| High DAR | Attempts to achieve a very high DAR can lead to aggregation, even with PEG linkers.[18] If aggregation is an issue, consider targeting a lower DAR or using a more hydrophilic linker-payload. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability and aggregation. Screen different buffer conditions to find one that minimizes aggregation for your specific ADC. |
| High Concentration of ADC | High concentrations of the ADC during the reaction or in the final formulation can promote aggregation. Perform the conjugation at a lower antibody concentration if aggregation is a persistent issue. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Qualitative Summary)
| PEG Linker Length | Plasma Clearance | Plasma Half-Life | In Vivo Efficacy | In Vitro Potency | Reference |
| Short (e.g., PEG2, PEG4) | High | Short | May be reduced | May be higher | [4][7] |
| Medium (e.g., PEG8, PEG12) | Low | Long | Generally improved | May be slightly reduced | [4][5][7] |
| Long (e.g., PEG18, PEG24) | Low | Long | Generally improved | May be reduced | [4][5][7] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry. The trends presented are generalized from multiple studies.
Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation with an NHS-Ester PEG Linker
This protocol outlines a two-step process for conjugating a drug to an antibody via surface-exposed lysine residues using a PEG linker with an NHS-ester reactive group.[2]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG-NHS ester conjugate
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.[2]
-
-
Preparation of Drug-Linker Solution:
-
Dissolve the Drug-PEG-NHS ester conjugate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved Drug-PEG-NHS ester to the antibody solution while gently mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker, quenching agent, and aggregates using a suitable chromatography method such as Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the final protein concentration and the average DAR using UV/Vis spectroscopy, HIC, or LC-MS.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: Workflow for ADC synthesis using a PEG linker.
Caption: Troubleshooting logic for common ADC conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing m-PEG10-Ester Conjugation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effect of pH on the efficiency of m-PEG10-ester conjugations, particularly when using N-hydroxysuccinimide (NHS) esters to target primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a PEG-NHS ester to a primary amine-containing molecule?
A1: The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 9.0 is generally effective, with a more specific recommendation of pH 8.3-8.5 for most applications involving proteins and peptides.[1][2][3][4] This range ensures a sufficient concentration of deprotonated, reactive primary amines while keeping the rate of NHS ester degradation manageable.[5]
Q2: How does pH influence the target primary amine during the conjugation reaction?
A2: The reactive species in the conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[5] Primary amines, such as the side chain of lysine, are typically protonated (-NH3+) at physiological or acidic pH and are therefore non-nucleophilic.[5] As the pH increases above the pKa of the amine (around 10.5 for lysine, but can vary), the concentration of the reactive, deprotonated form increases, which accelerates the desired conjugation reaction.[5]
Q3: How does pH affect the stability of the m-PEG10-NHS ester?
A3: The NHS ester is susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive for conjugation.[5] The rate of this hydrolysis reaction increases significantly with higher pH.[5] For example, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to just minutes at pH 8.6.[3] Therefore, it is crucial to use freshly prepared NHS ester solutions for the reaction.[6]
Q4: Which buffers are recommended for the conjugation reaction?
A4: It is critical to use buffers that do not contain primary amines.[7] Recommended buffers include:
The ideal buffer will maintain the desired pH throughout the reaction.
Q5: Which buffers must be avoided for this reaction?
A5: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the reaction mixture.[5][1][8] These buffer components will compete with the target molecule for reaction with the PEG-NHS ester, leading to significantly lower conjugation efficiency and the formation of undesired PEGylated buffer components.[5][7] Tris or glycine can, however, be added at the end of the procedure to quench any remaining active NHS ester.[3][7]
Q6: What are the consequences of performing the conjugation at a suboptimal pH?
A6:
-
At low pH (e.g., < 7.0): The concentration of protonated, non-reactive amines is high, leading to a very slow reaction rate and low or no conjugation yield.[5][1]
-
At high pH (e.g., > 9.0): The rapid hydrolysis of the NHS ester will outcompete the conjugation reaction, drastically reducing the amount of active PEG available to react with the target molecule, which also results in low yields.[5][1] Additionally, high pH can potentially lead to modifications of other amino acid residues, such as tyrosine, or cause protein instability and aggregation.[2][6]
Quantitative Data Summary
The efficiency of a PEG-NHS ester conjugation is determined by the balance between two key pH-dependent rates: amine acylation (the desired reaction) and NHS ester hydrolysis (the competing reaction).
Table 1: pH-Dependence of NHS Ester Stability and Amine Reactivity
| pH | NHS Ester Half-Life (at 0-4°C) | Primary Amine Reactivity | Overall Conjugation Efficiency |
| 6.0 | Very High (many hours) | Very Low | Very Poor: Reaction is extremely slow due to protonated amines.[5][2] |
| 7.0 | High (~4-5 hours)[3] | Moderate | Moderate: Stable ester but amine reactivity is not maximal.[3] |
| 8.3-8.5 | Moderate (~30-60 minutes) | High | Optimal: Best compromise between amine reactivity and ester stability.[5][1] |
| > 8.6 | Low (~10 minutes)[3] | Very High | Poor: Rapid hydrolysis of the NHS ester outcompetes the reaction.[5][1] |
Troubleshooting Guide
Table 2: Common Issues and Solutions in PEG-NHS Ester Conjugation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conjugation Yield | 1. Incorrect pH: Reaction pH is too low (<7.2) or too high (>9.0).[6] 2. Hydrolysis of PEG-NHS ester: Stock solution was not fresh; reaction time was too long for the pH.[6] 3. Wrong Buffer: Use of an amine-containing buffer like Tris or glycine.[5][7] | 1. Verify the pH of your reaction buffer. Adjust to the optimal range of 8.3-8.5.[1] 2. Always prepare PEG-NHS ester solutions in anhydrous DMSO or DMF immediately before use and add to the reaction.[6] 3. Switch to a non-amine buffer like PBS or Borate.[5] |
| Protein Aggregation / Precipitation | 1. Protein Instability: The chosen pH or temperature is destabilizing the protein.[6] 2. High Degree of PEGylation: Excessive modification of surface lysines alters protein solubility. | 1. Screen different buffer conditions or perform the reaction at a lower temperature (e.g., 4°C).[6] 2. Reduce the molar ratio of PEG-NHS ester to protein to achieve a lower degree of labeling.[6] |
| Loss of Biological Activity | 1. PEGylation at Active Site: The PEG chain is attached at or near the protein's active site, causing steric hindrance.[6] 2. Protein Denaturation: Reaction conditions (e.g., high pH) have denatured the protein.[6] | 1. Lower the reaction pH towards 7.2-7.5. This can increase selectivity for the N-terminal amine, which may be distal to the active site.[9] 2. Protect the active site by adding a substrate or competitive inhibitor during the reaction.[6] |
| High Polydispersity (Mixture of species) | 1. High Molar Ratio: The ratio of PEG-NHS ester to protein is too high.[6] 2. Multiple Reactive Sites: The protein has many accessible lysines with similar reactivity.[6] | 1. Systematically decrease the molar ratio of activated PEG to protein.[6] 2. Adjust the reaction pH to modulate selectivity; a slightly lower pH may favor the most reactive sites.[6] |
Experimental Protocols
General Protocol for Protein Conjugation with m-PEG10-NHS Ester
This protocol provides a starting point for the conjugation of a PEG-NHS ester to a protein. Conditions should be optimized for each specific application.[5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.3)
-
m-PEG10-NHS Ester (or other PEG-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]
-
Purification equipment (e.g., desalting column, dialysis cassettes)[1]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PEG-NHS Ester Solution:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before starting the reaction, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL or 100 mM).[1]
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring or vortexing.[5] The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] The shorter time is generally preferred for reactions at pH > 8.0 to minimize hydrolysis.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture).
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted PEG-NHS ester is deactivated.[7]
-
-
Purify the Conjugate:
-
Remove unreacted PEG and the quenched byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
-
Characterize the Conjugate:
Visualizations
Caption: pH effect on PEG-NHS ester conjugation pathways.
Caption: Workflow for PEG-NHS ester protein conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Head-to-Head Comparison of m-PEG10-t-butyl Ester and m-PEG12-t-butyl Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a bioconjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and overall efficacy. Within the diverse landscape of bioconjugation reagents, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to impart advantageous physicochemical properties. This guide provides an in-depth, objective comparison of two closely related short-chain PEG linkers: m-PEG10-t-butyl ester and m-PEG12-t-butyl ester. By examining their properties and performance based on available experimental data and established principles of PEGylation, this document aims to equip researchers with the knowledge to make an informed decision for their specific bioconjugation needs.
Physicochemical Properties
The primary distinction between this compound and m-PEG12-t-butyl ester lies in the length of the hydrophilic PEG spacer, with the former containing ten ethylene (B1197577) glycol units and the latter twelve. This seemingly minor difference can have a tangible impact on the resulting bioconjugate.
| Property | This compound | m-PEG12-t-butyl ester | Reference(s) |
| Molecular Formula | C26H52O12 | C30H60O14 | [1][2] |
| Molecular Weight | 556.7 g/mol | 644.8 g/mol | [1][2] |
| Purity | ≥98% | ≥98% | [1][2] |
| Solubility | DMSO, DCM, DMF | DMSO, DCM, DMF | [1][2] |
Performance Comparison in Bioconjugation
While direct head-to-head experimental data for this compound versus m-PEG12-t-butyl ester in a single study is limited, we can infer their relative performance based on established trends related to PEG chain length in bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4][5]
| Performance Parameter | Expected Outcome with this compound | Expected Outcome with m-PEG12-t-butyl ester | Rationale & Supporting Data |
| Hydrophilicity & Solubility | High | Higher | The addition of two ethylene glycol units in the PEG12 linker increases its hydrophilicity, which can further enhance the aqueous solubility of hydrophobic drug payloads. This is a critical factor in preventing aggregation, a common challenge in ADC development.[4][5] |
| In Vivo Half-Life & Clearance | Favorable | Potentially more favorable | Longer PEG chains generally lead to an increased hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend circulation half-life. However, for shorter PEG linkers, this effect might be less pronounced compared to the difference between non-PEGylated and PEGylated molecules. Data on ADCs with varying short PEG linkers suggest that even small increases in PEG length can lead to reduced clearance rates.[3][4] |
| Binding Affinity & In Vitro Potency | Potentially higher | Potentially slightly lower | For some receptor-ligand interactions, a shorter, more constrained linker can be beneficial for binding affinity. A study on Gastrin-Releasing Peptide Receptor (GRPR) binding showed that shorter mini-PEG linkers resulted in lower IC50 values (higher binding affinity).[3] Therefore, the slightly shorter PEG10 linker may offer a marginal advantage in certain contexts. |
| Steric Hindrance | Less | Slightly more | While both are relatively short linkers, the PEG12 chain will occupy a slightly larger volume. This could be a factor in overcoming steric hindrance when conjugating bulky molecules or targeting sterically hindered sites. Conversely, it could also potentially interfere with binding if the linker length is not optimal. |
Experimental Protocols
The use of this compound and m-PEG12-t-butyl ester in bioconjugation typically involves a two-step process: 1) deprotection of the t-butyl ester to reveal a terminal carboxylic acid, and 2) conjugation of the carboxylic acid to a primary amine on the target biomolecule.
Protocol 1: Deprotection of t-Butyl Ester
This protocol is for the acid-catalyzed cleavage of the t-butyl protecting group.
Materials:
-
m-PEG-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional, for sensitive residues) Water, Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Standard Cleavage:
-
Dissolve the m-PEG-t-butyl ester conjugate in DCM.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
-
Cleavage with Scavengers (for sensitive biomolecules):
-
If the bioconjugate contains acid-sensitive residues like tryptophan or methionine, it is recommended to use a scavenger cocktail to prevent side reactions from the tert-butyl cation.[6]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[6]
-
Add the cleavage cocktail to the dried m-PEG-t-butyl ester conjugate.
-
Stir the mixture at room temperature for 2-4 hours.[6]
-
-
Work-up and Purification:
-
Following the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product, add the concentrated residue to a flask of cold diethyl ether and stir.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the final product under vacuum.
-
Protocol 2: EDC/NHS-Mediated Amide Bond Formation
This protocol describes the conjugation of the deprotected m-PEG-acid linker to a primary amine-containing biomolecule (e.g., lysine (B10760008) residues on an antibody).
Materials:
-
Deprotected m-PEG-acid linker
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Biomolecule:
-
Buffer exchange the biomolecule into the Reaction Buffer to a final concentration of 5-10 mg/mL.[7]
-
-
Activation of m-PEG-acid:
-
Dissolve the m-PEG-acid linker in anhydrous DMSO or DMF.
-
In a separate tube, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in cold, dry DMSO. A 1.1 to 1.5 molar excess of EDC and NHS over the m-PEG-acid is typically used.
-
Add the EDC and NHS solutions to the m-PEG-acid solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[7]
-
-
Conjugation Reaction:
-
Add the activated m-PEG-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point, but this should be optimized for the desired degree of labeling.[7][8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the integrity of the biomolecule.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Purification of the Bioconjugate:
-
Remove unconjugated linker and reaction byproducts by buffer exchange using desalting columns or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[7]
-
-
Characterization:
-
Determine the final protein concentration (e.g., via UV-Vis spectrophotometry at 280 nm).
-
Determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or HIC-HPLC for ADCs).[9]
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
Conclusion
The choice between this compound and m-PEG12-t-butyl ester is a nuanced one that depends on the specific goals of the bioconjugation project. The m-PEG12-t-butyl ester offers a slight advantage in terms of hydrophilicity and is expected to provide a modest improvement in in vivo half-life. Conversely, the this compound may be preferable in applications where minimizing linker length is critical for optimal binding affinity. Ultimately, the optimal PEG linker length should be determined empirically for each specific bioconjugate. This guide provides the foundational knowledge and experimental protocols to aid researchers in making a strategic choice and successfully implementing these versatile linkers in their work.
References
- 1. This compound, 2768015-31-0 | BroadPharm [broadpharm.com]
- 2. m-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
The Balancing Act: How PEG Linker Length Dictates ADC Stability and Efficacy
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in optimizing the therapeutic index of ADCs. The length of the PEG chain is a critical design parameter that profoundly influences the stability, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy of these targeted therapies. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to illuminate the trade-offs and inform the selection of optimal linker strategies.
The incorporation of PEG linkers primarily addresses the challenges posed by hydrophobic payloads, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[1] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a crucial balance between enhancing systemic stability and maintaining potent cytotoxicity.
Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics of ADCs with different PEG linker lengths. It is important to note that direct cross-study comparisons should be made with caution, as the antibody, payload, and experimental models can influence the results.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Model | Animal Model | Key Pharmacokinetic Finding | Reference |
| No PEG | Anti-CD30 ADC | Rat | Higher clearance compared to PEGylated counterparts. | [2] |
| PEG2 | Anti-CD30 ADC | Rat | Reduced clearance compared to non-PEGylated ADC. | [2] |
| PEG4 | Anti-CD30 ADC | Rat | Further reduction in clearance. | [2] |
| PEG8 | Anti-CD30 ADC | Rat | Clearance rate approaches that of the parent antibody; minimal further improvement with longer PEGs. | [2] |
| PEG12 | Anti-CD30 ADC | Rat | Similar clearance rate to PEG8. | [2] |
| PEG24 | Anti-CD30 ADC | Rat | Similar clearance rate to PEG8 and PEG12. | [2] |
| No PEG | Affibody-MMAE Conjugate | Mouse | Half-life of 19.6 minutes. | [3] |
| 4 kDa PEG | Affibody-MMAE Conjugate | Mouse | 2.5-fold increase in half-life compared to no PEG. | [3] |
| 10 kDa PEG | Affibody-MMAE Conjugate | Mouse | 11.2-fold increase in half-life compared to no PEG. | [3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Type | ADC Model | Cell Line | IC50 Value | Reference |
| No PEG | Affibody-MMAE Conjugate | HER2-positive NCI-N87 | Baseline | [3][4] |
| 4 kDa PEG | Affibody-MMAE Conjugate | HER2-positive NCI-N87 | 4.5-fold higher (less potent) than no PEG. | [3][4] |
| 10 kDa PEG | Affibody-MMAE Conjugate | HER2-positive NCI-N87 | 22-fold higher (less potent) than no PEG. | [3][4] |
| PEG2, PEG4, PEG8 | Anti-CD30 & Anti-CD19 ADCs | CD30+ Lymphoma Cells | No significant difference in potency was observed. | [2] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker Type | ADC Model | Tumor Model | Key Efficacy Finding | Reference |
| No PEG | Affibody-MMAE Conjugate | NCI-N87 Xenograft | Less effective tumor growth inhibition compared to PEGylated counterparts. | [3] |
| 4 kDa PEG | Affibody-MMAE Conjugate | NCI-N87 Xenograft | Improved tumor growth inhibition. | [3] |
| 10 kDa PEG | Affibody-MMAE Conjugate | NCI-N87 Xenograft | Most effective tumor growth inhibition at the same dosage. | [3] |
| Shorter PEGs (e.g., PEG4) | General ADC | Xenograft Models | May have reduced efficacy due to faster clearance. | [5] |
| Longer PEGs (e.g., PEG8, PEG12) | General ADC | Xenograft Models | Often show enhanced efficacy due to improved PK and tumor accumulation.[5] | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in the evaluation of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: A PEGylated linker-payload is synthesized separately. The discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated components. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linker lengths for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated.
In Vivo Efficacy Study (Xenograft Model)
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with ADCs of different PEG linker lengths, a vehicle control, or a non-targeting ADC.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: m-PEG10-t-butyl ester versus SMCC Linker for Protein Crosslinking
For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent is a critical decision that can significantly impact the outcome of their experiments. This guide provides an objective comparison between two distinct crosslinking strategies: the hydrophilic m-PEG10-t-butyl ester and the conventional hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
This comparison will delve into the fundamental properties of each linker, their respective reaction mechanisms, and provide a data-driven summary of their performance characteristics. Detailed experimental protocols for both crosslinking approaches are also presented to aid in practical application.
Executive Summary: Key Differences
The primary distinction between these two linkers lies in their chemical nature and, consequently, their impact on the resulting protein conjugate. SMCC is a well-established, rigid, and hydrophobic heterobifunctional crosslinker. In contrast, this compound represents a more flexible, hydrophilic approach that often requires in-situ activation. This hydrophilicity, imparted by the polyethylene (B3416737) glycol (PEG) chain, can offer significant advantages in terms of conjugate solubility and reduced aggregation.[1]
Performance Comparison at a Glance
| Feature | This compound Strategy | SMCC Linker |
| Chemical Nature | Hydrophilic, flexible long-chain | Hydrophobic, rigid |
| Reactive Groups | Amine and a protected Carboxylic Acid | NHS ester and Maleimide (B117702) |
| Reaction Targets | Carboxyl and Amine groups | Amine and Sulfhydryl groups |
| Crosslinking Workflow | Multi-step: Deprotection & Activation | Two-step conjugation |
| Solubility of Conjugate | Generally increased | Can lead to aggregation[1] |
| Spacer Arm Length | ~45.7 Å (for PEG10) | 8.3 Å[2] |
| Resulting Linkage | Stable Amide bond | Stable Thioether and Amide bonds |
| Potential Immunogenicity | Generally low due to PEG | Can be immunogenic[1] |
In-Depth Analysis
Chemical Structure and Reactivity
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[3] The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (like the side chain of lysine (B10760008) residues) to form a stable amide bond.[4] The maleimide group specifically reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond.[3] The cyclohexane (B81311) bridge in its structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[3]
This compound is not a direct crosslinker in the same vein as SMCC. It is a linear molecule with a primary amine at one end and a t-butyl protected carboxylic acid at the other, connected by a 10-unit polyethylene glycol (PEG) chain. To be utilized as a crosslinker, it requires a multi-step process. The t-butyl ester must first be deprotected under acidic conditions to reveal the carboxylic acid.[5] This carboxylic acid can then be activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, to make it reactive towards primary amines on a protein.[6] The amino group on the other end of the PEG linker can then react with an activated carboxyl group on a second protein.
Impact on Protein Properties
The most significant performance difference stems from the hydrophilicity of the PEG chain in this compound versus the hydrophobicity of the SMCC linker.[1] For complex biomolecules like antibodies and enzymes, maintaining solubility and preventing aggregation is paramount. The hydrophobic nature of SMCC, especially when conjugating hydrophobic payloads, can lead to the aggregation of the resulting conjugate, which may reduce its efficacy and increase clearance from circulation.[1]
The hydrophilic PEG linker, on the other hand, can enhance the water solubility of the modified protein and reduce the propensity for aggregation.[7] This property is particularly advantageous when a higher degree of modification is desired. Furthermore, PEGylation is known to often reduce the immunogenicity of the conjugated protein and can extend its in-vivo half-life.[8]
Experimental Workflows and Signaling Pathways
To visually represent the distinct processes of using these two linkers, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the two-step protein crosslinking workflow using the SMCC linker.
Caption: A diagram outlining the multi-step protein crosslinking strategy using this compound.
Detailed Experimental Protocols
Protocol 1: Protein Crosslinking using SMCC Linker
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and sulfhydryl-free)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of SMCC Solution: Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Activation of Protein 1:
-
Dissolve Protein 1 in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the protein solution. The optimal molar excess should be determined empirically.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC: Immediately following the incubation, remove excess, non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to a solution of Protein 2 in the Conjugation Buffer (pH adjusted to 6.5-7.5 for the maleimide reaction). A slight molar excess of the activated protein may be beneficial.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 1-10 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using techniques like mass spectrometry.[3]
Protocol 2: Protein Crosslinking using this compound Strategy
This protocol involves deprotection of the t-butyl ester followed by EDC/NHS activation for amide bond formation.
Materials:
-
This compound
-
Protein 1 (with primary amines)
-
Protein 2 (with primary amines and accessible carboxyl groups)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 1:1 v/v)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Desalting column
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in the Deprotection Solution and stir at room temperature for 2-4 hours.[10]
-
Evaporate the solvent and TFA under vacuum. The resulting amino-PEG10-acid can be used directly or after purification.
-
-
Activation of Protein 2 Carboxyl Groups:
-
Dissolve Protein 2 in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A molar ratio of 10:25:1 (Protein:EDC:Sulfo-NHS) is a common starting point, but this should be optimized.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS (pH 7.2).
-
-
Conjugation of Amino-PEG10-acid to Activated Protein 2:
-
Immediately add the deprotected amino-PEG10-acid to the activated Protein 2 solution. A molar excess of the PEG linker is typically used.
-
Incubate for 2 hours at room temperature.
-
-
Purification of PEGylated Protein 2: Purify the Protein 2-PEG-amine conjugate using a desalting column or dialysis to remove excess PEG linker.
-
Activation of the Terminal Carboxyl Group of the Conjugate:
-
Repeat the EDC/Sulfo-NHS activation step (Step 2) with the purified Protein 2-PEG-COOH conjugate in Activation Buffer.
-
-
Conjugation to Protein 1:
-
Immediately add the activated Protein 2-PEG-NHS ester to a solution of Protein 1 in PBS (pH 7.2-7.5).
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Analysis: Analyze the final conjugate by SDS-PAGE and other relevant analytical techniques.
Conclusion
The choice between the this compound strategy and the SMCC linker depends heavily on the specific application and the properties of the proteins involved.
SMCC offers a straightforward and well-documented method for crosslinking proteins via amine and sulfhydryl groups. Its rigidity and defined spacer length are advantageous for structural studies. However, its hydrophobicity can be a significant drawback, potentially leading to aggregation and reduced bioavailability of the conjugate.
The This compound approach, while more complex due to its multi-step nature, provides the significant advantage of hydrophilicity. The PEG spacer can improve the solubility and stability of the final conjugate, reduce immunogenicity, and potentially enhance pharmacokinetic properties. This makes it an attractive option for the development of therapeutic protein conjugates where maintaining biological activity and minimizing adverse effects are critical.
Ultimately, researchers should carefully consider the trade-offs between the simplicity of SMCC and the favorable biophysical properties imparted by the hydrophilic PEG linker when designing their protein crosslinking experiments. Empirical testing and optimization will be crucial for achieving the desired outcome for any specific protein system.
References
- 1. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Navigating the Maze: A Comparative Guide to Mass Spectrometry for Validating Protein PEGylation Sites
For researchers, scientists, and drug development professionals, confirming the precise location of polyethylene (B3416737) glycol (PEG) attachment on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. Mass spectrometry has emerged as the gold standard for this characterization, offering a suite of techniques to pinpoint PEGylation sites. This guide provides an objective comparison of common mass spectrometry-based approaches, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. It can increase a drug's half-life, improve its stability, and reduce its immunogenicity. However, the heterogeneous nature of PEG and the potential for multiple attachment sites on a protein necessitate robust analytical methods to verify the exact location of modification. This guide delves into the application of various mass spectrometry techniques for this purpose, comparing their strengths and limitations.
At a Glance: Comparing Mass Spectrometry Techniques for PEGylation Site Validation
The choice of mass spectrometry technique for validating PEGylation sites depends on several factors, including the size of the protein, the nature of the PEG moiety, and the desired level of detail. The following table summarizes the key characteristics of commonly employed methods.
| Technique | Ionization Source | Mass Analyzer | Fragmentation Method(s) | Key Advantages | Key Limitations |
| MALDI-TOF | MALDI | Time-of-Flight (TOF) | In-Source Decay (ISD) | High tolerance to salts and buffers, simple sample preparation, rapid analysis of intact PEGylated proteins.[1] | Primarily provides molecular weight information; site-specific information requires a "top-down" ISD approach which may have limitations for larger proteins.[2][3][4] |
| ESI-LC/MS | Electrospray Ionization (ESI) | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), Electron Transfer/Higher-Energy Collision Dissociation (EThcD) | Amenable to complex mixtures, provides high-resolution data, versatile fragmentation options for detailed peptide sequencing.[1] | Sensitive to sample purity and buffer components, can produce complex spectra due to multiple charge states and PEG heterogeneity.[1] |
Delving Deeper: A Head-to-Head Look at Fragmentation Techniques
For definitive site validation, a "bottom-up" proteomics approach is typically employed. This involves enzymatically digesting the PEGylated protein into smaller peptides, which are then fragmented within the mass spectrometer to determine their amino acid sequence and identify the modified residue. The choice of fragmentation technique is crucial for obtaining informative spectra.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method in mass spectrometry.[5] It involves accelerating ions and colliding them with an inert gas, leading to fragmentation of the peptide backbone.
Strengths:
-
Well-established and robust technique.
-
Efficient for fragmenting smaller, doubly charged peptides.
Weaknesses:
-
Can lead to the preferential loss of labile modifications like PEG, resulting in spectra dominated by the unmodified peptide backbone.[5]
-
Fragmentation can be biased by the peptide sequence, particularly around basic residues.[5]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[6] This induces fragmentation along the peptide backbone while often preserving labile post-translational modifications.[6]
Strengths:
-
Preserves labile modifications like PEGylation, allowing for direct identification of the modified residue.[5]
-
Provides more extensive sequence coverage, especially for longer peptides and those with multiple basic residues, compared to CID.[7]
-
Generates different fragment ion series (c- and z-ions) than CID (b- and y-ions), providing complementary sequence information.[6]
Weaknesses:
-
Generally more efficient for peptides with higher charge states (≥3+).[6]
-
Can have a slower scan rate compared to CID, potentially impacting high-throughput analyses.[5]
Quantitative Comparison of CID and ETD for Peptide Analysis
A systematic comparison of CID and ETD fragmentation patterns on a large set of peptides revealed key differences in their performance. While CID identified a greater number of unique peptides overall, ETD provided significantly higher sequence coverage for the peptides it identified.[7]
| Parameter | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Number of Unique Peptides Identified | 3,518 | 2,235 |
| Average Sequence Coverage | 67% | 82% |
Data adapted from a study analyzing ~19,000 peptides from a standard protein mix and complex biological samples.[7]
This data underscores the complementary nature of these two techniques. For comprehensive PEGylation site validation, employing both CID and ETD (or a combined approach like EThcD) is often the most effective strategy.
Experimental Corner: Protocols for PEGylation Site Validation
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative workflows for both "top-down" and "bottom-up" approaches to PEGylation site analysis.
Top-Down Analysis using MALDI-In-Source Decay (ISD)
This method allows for the direct fragmentation of an intact PEGylated peptide to localize the modification site.
Workflow Diagram:
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a MALDI In-Source Decay (ISD) Method for Top-down Analysis of Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Characterization of m-PEG10-t-butyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of polyethylene (B3416737) glycol (PEG) conjugates, which are widely utilized in drug delivery and bioconjugation. This guide provides a comparative analysis of the NMR characterization of methoxy-PEG10-t-butyl ester (m-PEG10-t-butyl ester) and its carboxylic acid counterpart, offering detailed experimental protocols and data interpretation.
Performance Comparison: this compound vs. m-PEG12-carboxylic acid
The choice between a t-butyl ester and a carboxylic acid terminus on a PEG linker influences its application and characterization. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation. This difference is clearly observable in their respective ¹H NMR spectra.
Below is a comparison of the predicted ¹H NMR data for this compound and experimental data for a closely related structure, m-PEG12-carboxylic acid.
| Assignment | Structure Fragment | This compound (Predicted ¹H Chemical Shift, ppm) | m-PEG12-carboxylic acid (Experimental ¹H Chemical Shift, ppm) | Multiplicity | Integration |
| a | CH₃ O- | 3.38 | 3.38 | s | 3H |
| b | -OCH₂ CH₂O- (PEG backbone) | ~3.64 | ~3.64 | s (br) | ~36H (PEG10) / ~44H (PEG12) |
| c | -OCH₂ CH₂-C(O)O- | ~3.67 | ~3.67 | t | 2H |
| d | -OCH₂CH₂ -C(O)O- | ~2.45 | ~2.62 | t | 2H |
| e | -C(O)OC(CH₃)₃ | 1.45 | - | s | 9H |
| f | -C(O)OH | - | ~11-12 (can be broad and variable) | s (br) | 1H |
Note: The chemical shifts for the PEG backbone protons (b) appear as a broad singlet due to the overlapping signals of the repeating ethylene (B1197577) glycol units. The integration of this peak is relative to the terminal methoxy (B1213986) group and is indicative of the PEG chain length. The chemical shift of the carboxylic acid proton (f) can vary depending on the solvent and concentration.
Key Differentiating Features in NMR Spectra
The most prominent difference in the ¹H NMR spectra is the presence of a sharp singlet at approximately 1.45 ppm for the this compound, corresponding to the nine equivalent protons of the t-butyl group.[1] This signal is absent in the spectrum of the carboxylic acid analogue. Conversely, the spectrum of m-PEG-carboxylic acid may show a broad singlet at a much lower field (downfield), typically between 11 and 12 ppm, which is characteristic of a carboxylic acid proton. The protons on the methylene (B1212753) group adjacent to the carbonyl group (d) also show a slight downfield shift in the carboxylic acid compared to the t-butyl ester.
Experimental Protocols
A standardized protocol for the NMR analysis of PEG conjugates is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG conjugate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for these types of conjugates.
-
Vortex the tube until the sample is completely dissolved.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR. A ¹³C NMR can also be acquired for more detailed structural information.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 for ¹H NMR, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds for ¹H NMR.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the peaks to determine the relative number of protons.
-
For accurate analysis of PEG conjugates, it is important to identify the satellite peaks arising from ¹H-¹³C coupling of the main PEG backbone signal. These satellite peaks can be used for accurate molecular weight determination and quantification of functionalization.[2][3][4]
Visualizing Structure and Workflow
Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with key protons labeled corresponding to the data table.
Caption: Molecular structure of this compound with proton assignments.
Workflow for NMR Characterization
This diagram outlines the key steps involved in the characterization of m-PEG conjugates using NMR spectroscopy.
Caption: Workflow for the NMR characterization of PEG conjugates.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C/7Li Solid-State Nuclear Magnetic Resonance Study on Poly(Ethylene Glycol)-Poly(Propylene Glycol)-Poly(Ethylene Glycol)/LiCF3SO3 Copolymer Electrolytes - ProQuest [proquest.com]
The Balancing Act: A Comparative Guide to Flexible vs. Rigid PROTAC Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Far from being a mere spacer, the linker's length, composition, and rigidity are paramount in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Flexible Linkers: The Versatile Workhorse
Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have historically been the mainstay of PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[1]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic chains of repeating ethylene (B1197577) glycol units. Their hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[2] Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom.[1] While synthetically straightforward, their hydrophobicity can sometimes negatively impact the overall solubility of the PROTAC.[2]
The inherent flexibility of these linkers allows them to adopt a wide range of conformations, which can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, especially when the optimal geometry is unknown.[3]
Rigid Linkers: The Quest for Precision and Potency
In recent years, there has been a growing interest in the incorporation of rigid structural motifs into PROTAC linkers. These rigid linkers often contain cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles.[3]
The primary advantage of a rigid linker lies in its ability to pre-organize the PROTAC into a bioactive conformation, which can lead to a more stable and potent ternary complex.[2] This conformational constraint can reduce the entropic penalty associated with complex formation, potentially leading to enhanced degradation efficiency.[3] Furthermore, rigid linkers can improve a PROTAC's pharmacokinetic properties and metabolic stability.[2] However, the reduced flexibility of rigid linkers means that an optimal geometric arrangement is crucial; a poorly designed rigid linker can hinder ternary complex formation altogether.[2]
Quantitative Comparison of Flexible vs. Rigid Linker Performance
The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies, highlighting the impact of linker type on PROTAC performance, primarily measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
| Target Protein | E3 Ligase | Linker Type | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation at 3 µM | - | [1] |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity at 3 µM | - | [1] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Flexible (Alkyl) | NC-1 | 2.2 | 97 | [4] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Rigid (Acrylamide) | IR-2 | <10 | ~90 | [4] |
| PI3K/mTOR | VHL | Flexible (C8 alkyl) | GP262 | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) | [5] |
| TBK1 | CRBN | Flexible (Alkyl/Ether - 21 atoms) | 31 | 3 | 96 | [3] |
| TBK1 | CRBN | Flexible (Alkyl/Ether - 29 atoms) | 31 | 292 | 76 | [3] |
| HDAC3 | VHL | Rigid (Benzamide-based) | 22 | 440 | 77 | [6] |
Signaling Pathway and Experimental Workflow
The efficacy of a PROTAC is ultimately determined by its ability to successfully navigate the ubiquitin-proteasome pathway to induce the degradation of the target protein. A typical experimental workflow is employed to evaluate the performance of newly designed PROTACs.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.[7]
1. Sample Preparation:
-
Purify the target protein and the E3 ligase complex to homogeneity.
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a perfectly matched buffer to minimize heats of dilution.[7]
2. Determining Binary Binding Affinities (KD):
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and fit the data to a one-site binding model to determine KD1.[7]
-
PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC into the target protein solution to determine KD2.[7]
3. Determining Ternary Complex Formation and Cooperativity (α):
-
Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein.[7]
-
The apparent dissociation constant (KD,app) for the formation of the ternary complex is determined.
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD1 / KD,app).[7] An α value greater than 1 indicates positive cooperativity, less than 1 indicates negative cooperativity, and equal to 1 indicates no cooperativity.
Fluorescence Polarization (FP) for Binding Affinity
FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[8]
1. Assay Setup:
-
A fluorescently labeled ligand (tracer) that binds to either the target protein or the E3 ligase is required.
-
In a multi-well plate, add a fixed concentration of the tracer and the protein of interest.
2. Direct Binding Assay:
-
Titrate increasing concentrations of the unlabeled PROTAC into the wells.
-
The unlabeled PROTAC will compete with the tracer for binding to the protein, causing a decrease in the fluorescence polarization signal.
-
The binding affinity (Ki) of the PROTAC can be determined by fitting the data to a competitive binding model.
3. Ternary Complex Formation:
-
To assess ternary complex formation, the assay can be performed in the presence of the third component (the other protein).[8] A change in the binding affinity of the PROTAC in the presence of the third component can indicate the formation of a ternary complex.[8]
Conclusion
The choice between a flexible and a rigid linker in PROTAC design is a nuanced decision that requires careful consideration of the specific biological system. Flexible linkers offer synthetic ease and conformational adaptability, making them a valuable tool in the initial stages of PROTAC development. In contrast, rigid linkers can provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization, though they demand a more precise design. The optimal linker is often identified through an iterative process of design, synthesis, and empirical testing. A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation, will empower researchers to rationally design and develop the next generation of highly effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protection: A Comparative Guide to Alternatives for t-Butyl Esters in PEG Linkers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful bioconjugation and the synthesis of PEGylated therapeutics. While the t-butyl ester has long been a workhorse for carboxyl group protection in polyethylene (B3416737) glycol (PEG) linkers, its reliance on harsh acidic conditions for deprotection can compromise the integrity of sensitive biomolecules. This guide provides an objective comparison of viable alternatives—benzyl (B1604629), allyl, and silyl (B83357) esters—supported by experimental data and detailed protocols to empower informed decisions in the design and synthesis of advanced PEG linkers.
The t-butyl ester, while offering robust protection, requires strong acids like trifluoroacetic acid (TFA) for its removal. This can be detrimental to peptides with acid-labile moieties, proteins prone to denaturation, and other complex biologics. The quest for milder and more orthogonal deprotection strategies has led to the exploration of alternative protecting groups that can be cleaved under specific and gentle conditions.
The Contenders: A Head-to-Head Comparison
Here, we evaluate three primary alternatives to the t-butyl ester for the protection of carboxylic acids in PEG linkers: benzyl esters, allyl esters, and silyl esters. Each presents a unique set of advantages and disadvantages in terms of stability, deprotection mechanism, and orthogonality.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Orthogonality |
| t-Butyl Ester | -C(CH₃)₃ | High stability to a wide range of reagents. | Requires strong acidic conditions for deprotection (e.g., TFA). Not suitable for acid-sensitive substrates. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Benzyl Ester (Bn) | -CH₂-Ph | Stable to both acidic and basic conditions.[1] Removed under mild, neutral conditions via hydrogenolysis.[2] | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues).[3][4] Catalyst poisoning can be an issue.[3] | Orthogonal to acid- and base-labile groups.[5] |
| Allyl Ester (All) | -CH₂-CH=CH₂ | Stable to both acidic and basic conditions.[6] Deprotected under very mild, neutral conditions using a palladium catalyst.[7] | Palladium catalysts can be sensitive and may require inert atmosphere.[8] Potential for metal contamination. | Fully orthogonal to acid- and base-labile groups, as well as those removed by hydrogenolysis.[9] |
| Silyl Esters (e.g., TBDMS, TIPS) | -SiR₃ | Very mild deprotection using fluoride (B91410) ions.[10] Lability can be tuned by the steric bulk of the silyl group.[11] | Generally labile to both mild acid and base, limiting their use in multi-step syntheses.[1] Stability in aqueous media can be a concern. | Orthogonal to groups removed by hydrogenolysis and catalytic methods. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for each protecting group, offering a clearer picture of their performance characteristics.
| Parameter | t-Butyl Ester | Benzyl Ester | Allyl Ester | Silyl Ester (TBDMS) |
| Typical Deprotection Conditions | >50% TFA in DCM | H₂, Pd/C (5-10 mol%), RT, 1-16 h | Pd(PPh₃)₄ (cat.), Phenylsilane (B129415), RT, 30 min - 2 h | TBAF in THF, RT, <1 h |
| Typical Deprotection Yields | >90% | >90%[12] | >95%[13] | >90% |
| Stability to 20% Piperidine/DMF | Stable | Stable | Stable[14] | Labile |
| Stability to 1% TFA/DCM | Stable | Stable | Stable[14] | Labile |
| Stability to Aqueous Buffer (pH 7.4) | Stable | Stable | Stable | Generally Unstable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of carboxylic acids in PEG linkers are crucial for reproducibility. Below are representative protocols for each alternative protecting group.
Benzyl Ester
Protection of PEG-Carboxylic Acid:
-
Dissolve the PEG-carboxylic acid (1 eq.) in anhydrous toluene.
-
Add benzyl alcohol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or NMR.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl-PEG-ester.[15]
Deprotection via Hydrogenolysis:
-
Dissolve the benzyl-PEG-ester in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Carefully add 5-10 mol% of palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG-carboxylic acid.[7]
Allyl Ester
Protection of PEG-Carboxylic Acid:
-
Dissolve the PEG-carboxylic acid (1 eq.) in a suitable solvent like THF.
-
Add allyl bromide (2 eq.) and powdered sodium hydroxide (B78521) (5 eq.).
-
Stir the suspension vigorously at an elevated temperature (e.g., 80°C) for 24 hours.[16]
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in water, adjust the pH to 7, and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the allyl-PEG-ester.[16]
Deprotection using Palladium Catalyst:
-
Swell the resin-bound allyl-PEG-peptide in chloroform.
-
Suspend the resin in a mixture of chloroform, acetic acid, and N-methylmorpholine.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Shake the mixture at room temperature for 20-60 minutes.
-
Filter and wash the deprotected resin-bound PEG-peptide.[6] For solution-phase deprotection, similar conditions with a suitable scavenger like phenylsilane can be employed.[8]
Silyl Ester
Protection of Carboxylic Acid (General Protocol):
-
Dissolve the carboxylic acid (1 eq.) in anhydrous DMF.
-
Add imidazole (B134444) (2.5 eq.) and the desired silyl chloride (e.g., TBDMS-Cl, 1.2 eq.).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the silyl ester.
Deprotection using Fluoride:
-
Dissolve the silyl ester in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq.).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
Visualizing the Chemistry: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the protection/deprotection workflows and a decision-making guide.
Caption: General workflow for the protection and deprotection of PEG-carboxylic acids.
Caption: Decision tree for selecting a suitable protecting group for PEG-carboxylic acids.
Conclusion
The choice of a protecting group for the carboxylic acid moiety in PEG linkers is a critical parameter that can significantly impact the success of a synthetic strategy, particularly when working with sensitive biological molecules. While t-butyl esters are a reliable option for robust substrates, benzyl, allyl, and silyl esters offer milder deprotection conditions that are essential for the integrity of many modern bioconjugates. Benzyl esters provide a stable and readily cleavable option for molecules that can tolerate hydrogenolysis. Allyl esters stand out for their exceptional orthogonality, allowing for deprotection under very mild conditions in the presence of a wide array of other functional groups. Silyl esters, while highly labile, can be useful in specific contexts where very mild deprotection is paramount and extensive stability is not required. By carefully considering the stability requirements of the target molecule and the orthogonality needed within the synthetic route, researchers can select the optimal protecting group to advance their drug development and bioconjugation goals.
References
- 1. peptide.com [peptide.com]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyloxy carbonyl-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 6. rsc.org [rsc.org]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis, Characterization and Degradation of Poly(silyl ester)s | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. re.public.polimi.it [re.public.polimi.it]
A Comparative Guide to Quantitative Analysis of PEGylation: HPLC with Refractive Index Detection and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of PEGylation is critical for ensuring the efficacy, safety, and consistency of biopharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), a widely used method for this purpose, against other analytical techniques. Supported by experimental data, this document outlines the performance of each method to aid in the selection of the most suitable approach for your specific research needs.
Introduction to PEGylation Analysis
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of modern drug development. It can enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which in turn can improve its solubility, stability, and circulation half-life while reducing its immunogenicity. Accurate and precise quantification of the extent of PEGylation, including the determination of the amount of conjugated PEG, free (unconjugated) PEG, and the distribution of different PEGylated species, is a critical quality attribute that must be monitored throughout the development and manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of PEGylated molecules. The choice of detector is paramount, as PEG itself lacks a strong UV chromophore. Refractive Index Detection (RID) offers a universal detection method for PEG, making HPLC-RID a workhorse in many laboratories. This guide will delve into the quantitative performance of HPLC-RID and compare it with other common detection methods used in conjunction with HPLC, namely Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).
Quantitative Performance Comparison
The selection of an analytical method for PEGylation analysis is often a trade-off between various performance parameters. The following table summarizes key quantitative data for HPLC-RID and its alternatives, providing a basis for objective comparison.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-RID | Free PEG | 10 µg/mL[1][2] | 25 µg/mL[1][2] | 10 - 250 µg/mL[1][2] | < 2.9%[1][2] | Universal detection for PEG, robust, and relatively low cost. | Lower sensitivity compared to other detectors, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[2] |
| HPLC-ELSD | PEGylated Protein | Not specified | Not specified | Non-linear response | Not specified | More sensitive than RID, compatible with gradient elution.[3] | Non-linear response requires curve fitting for quantification, response can be dependent on analyte and mobile phase composition.[4] |
| HPLC-CAD | PEGylation Reagent | <10 ng on-column[5] | Not specified | > 2 orders of magnitude | < 2%[6] | High sensitivity, wide dynamic range, response is more uniform across different analytes compared to ELSD.[7][8] | Requires volatile mobile phases, can be more expensive than RID and ELSD. |
| HPLC-MS | PEGylated Protein | Not specified | Not specified | Not specified | Not specified | High specificity and sensitivity, provides molecular weight information for identification of different PEGylated species.[] | Higher cost and complexity, potential for ion suppression effects. |
Experimental Protocols
Quantitative Analysis of Free PEG by HPLC-RID
This protocol outlines a general procedure for the quantification of free PEG in a sample of a PEGylated protein using Size-Exclusion Chromatography (SEC) coupled with a refractive index detector.
1. Materials and Reagents:
-
HPLC system equipped with a refractive index detector
-
Size-exclusion chromatography column (e.g., Shodex Protein KW803 and KW804 in series)[1]
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5[1]
-
PEG standards of known concentrations
-
PEGylated protein sample
2. Sample Preparation:
-
Prepare a series of PEG standard solutions of known concentrations in the mobile phase to create a calibration curve. A typical range is 10 to 250 µg/mL.[1]
-
Dilute the PEGylated protein sample in the mobile phase to a suitable concentration.
3. Chromatographic Conditions:
-
Columns: Shodex Protein KW803 and KW804 (or equivalent) in series.[1]
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
RID Temperature: Controlled (e.g., 40°C).
4. Data Analysis:
-
Inject the PEG standards and the sample onto the HPLC system.
-
Integrate the peak area corresponding to free PEG in both the standards and the sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the PEG standards against their known concentrations.
-
Determine the concentration of free PEG in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Conclusion
The quantitative analysis of PEGylation is a multifaceted challenge requiring careful consideration of the analytical method's performance characteristics. HPLC with refractive index detection remains a valuable and accessible technique, particularly for the routine quantification of free PEG, offering robustness and universal detection for PEG moieties. However, for applications demanding higher sensitivity, compatibility with gradient elution for complex separations, or detailed structural information, alternative detectors such as ELSD, CAD, and MS present compelling advantages.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the nature of the PEGylated molecule, the desired level of sensitivity and specificity, and the available resources. This guide provides the foundational data and a comparative overview to empower researchers and drug development professionals to make informed decisions for their PEGylation analysis needs.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 8. reachseparations.com [reachseparations.com]
Confirming Complete t-Butyl Ester Cleavage: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the removal of protecting groups is a critical step in organic synthesis. The t-butyl ester is a common protecting group for carboxylic acids, and its efficient cleavage is paramount to achieving high yields of the desired product. This guide provides a comparative analysis of mass spectrometry for confirming complete t-butyl ester cleavage against other common analytical techniques. We present supporting experimental data and detailed protocols to aid in methodological selection and application.
Comparison of Analytical Methods for Monitoring t-Butyl Ester Cleavage
The choice of analytical method to confirm the completion of a t-butyl ester deprotection reaction is crucial for process optimization and ensuring the purity of the final compound. While mass spectrometry offers high sensitivity and specificity, other techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also widely used. The following table summarizes the key performance aspects of these methods.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Thin Layer Chromatography (TLC) |
| Principle | Measures mass-to-charge ratio of ions | Separates components based on polarity | Separates components based on polarity |
| Primary Use | Confirmation of product mass, reaction monitoring | Quantitative analysis of reaction progress, purity assessment | Qualitative, rapid reaction monitoring |
| Sensitivity | Very High (femtomole to attomole) | High (nanogram to microgram) | Low (microgram to milligram) |
| Specificity | Very High (distinguishes by mass) | Moderate to High (distinguishes by retention time) | Low (distinguishes by Rf value) |
| Quantitative Capability | Yes (with appropriate standards)[1] | Excellent | Semi-quantitative at best |
| Time per Sample | Minutes | 5-30 minutes | < 5 minutes |
| Cost | High | Medium | Very Low |
Experimental Protocols
Accurate monitoring of t-butyl ester cleavage is essential for optimizing reaction conditions and ensuring the desired product is obtained with high purity. Below are detailed protocols for a standard deprotection reaction and subsequent analysis by mass spectrometry.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated t-Butyl Ester Deprotection
This protocol describes a common method for cleaving t-butyl esters using trifluoroacetic acid.
Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Water (deionized)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution to create a 1:1 mixture.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) for analysis.[2][3] A typical reaction time is around 5 hours.[2][4]
-
Once the reaction is complete, as confirmed by an appropriate analytical method (see below), remove the DCM and excess TFA using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude carboxylic acid.[2]
Protocol 2: Analysis of Deprotection by Mass Spectrometry
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), to confirm the cleavage of the t-butyl ester.
Materials and Equipment:
-
Aliquots from the deprotection reaction
-
Appropriate solvent for dilution (e.g., methanol (B129727) or acetonitrile)
-
LC-MS system with an ESI source
Procedure:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the acid if necessary (e.g., with a small amount of base or by dilution).
-
Dilute the aliquot significantly with a suitable solvent (e.g., 1:1000 in methanol).
-
Inject the diluted sample into the LC-MS system.
-
Set the mass spectrometer to scan a relevant mass range to detect both the starting t-butyl ester and the expected carboxylic acid product.
-
Monitor the disappearance of the ion corresponding to the starting material (M+H⁺ or M+Na⁺ of the t-butyl ester) and the appearance of the ion corresponding to the product (M+H⁺ or M+Na⁺ of the carboxylic acid).
-
Complete cleavage is indicated by the absence of the starting material's mass peak in the spectrum of the final reaction mixture.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for confirming t-butyl ester cleavage and a decision-making pathway for choosing an appropriate analytical method.
Caption: Experimental workflow for t-butyl ester deprotection and monitoring.
Caption: Decision tree for selecting an analytical method.
Alternative Deprotection Methods
While TFA is a robust reagent for t-butyl ester cleavage, its strong acidity can be detrimental to other acid-sensitive functional groups within a molecule. In such cases, milder or more selective methods are required.
-
Zinc Bromide (ZnBr₂): This Lewis acid can selectively cleave t-butyl esters in the presence of other acid-labile groups like Fmoc.[2] The reaction is typically carried out in dichloromethane at room temperature.[2]
-
"Magic Blue" (tris(4-bromophenyl)amminium radical cation): This reagent, in combination with a silane, offers a mild catalytic method for deprotection under neutral conditions.[5][6]
-
Thermal Deprotection: In some instances, heating the t-butyl ester in a suitable solvent can induce cleavage without the need for acidic or basic reagents.[7][8]
The choice of deprotection method will depend on the specific substrate and the presence of other functional groups. The completion of these alternative reactions can also be effectively monitored using mass spectrometry, HPLC, or TLC as described above.
References
- 1. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection [pubmed.ncbi.nlm.nih.gov]
The Balancing Act: Evaluating the Impact of PEG Linkers on PROTAC Cell Permeability
A Comparative Guide for Researchers in Drug Development
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties.[2] However, the relationship between PEG linkers and the cell permeability of PROTACs—a critical factor for their therapeutic efficacy—is complex and often requires a delicate balance.[3]
PROTACs inherently challenge the conventional rules for drug-likeness, often possessing high molecular weights and a large polar surface area, which can impede their ability to cross cellular membranes.[4] The linker, far from being a simple spacer, profoundly influences a PROTAC's solubility, cell permeability, and the efficiency of forming the productive ternary complex (POI-PROTAC-E3 ligase).[1][5] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are particularly notable. Their hydrophilicity can enhance the aqueous solubility of a PROTAC, a desirable trait for administration and formulation.[6] Paradoxically, this same hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.
However, the flexibility of PEG linkers offers a distinct advantage. Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations.[3][7] This "molecular chameleon" behavior can shield the polar surface area of the PROTAC, creating a more compact, less polar structure that is more conducive to traversing the cell membrane.[3][7] This guide provides a comparative analysis of how PEG linker length impacts PROTAC cell permeability, supported by experimental data and detailed protocols to aid researchers in the rational design of effective protein degraders.
Quantitative Data: PEG Linker Length vs. Cell Permeability
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the cell permeability of different PROTACs. Permeability is often expressed as an apparent permeability coefficient (Papp), typically measured in cell-free (PAMPA) or cell-based (Caco-2) assays.
| PROTAC Series/Name | Target Protein | E3 Ligase Ligand | Linker Composition | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| AT Series | BRD4 | VHL | Alkyl | PAMPA | 0.002 | [8] |
| BRD4 | VHL | 1-unit PEG | PAMPA | 0.005 | [8] | |
| MZ Series | BRD4 | VHL | 2-unit PEG | PAMPA | 0.6 | [8] |
| BRD4 | VHL | 3-unit PEG | PAMPA | 0.03 | [8] | |
| PROTAC(H-PGDS) | H-PGDS | CRBN | 0-unit PEG (PEG0) | Cell-based Uptake | Higher relative uptake | [9] |
| H-PGDS | CRBN | 3-unit PEG (PEG3) | Cell-based Uptake | Lower relative uptake than PEG0 | [9] | |
| H-PGDS | CRBN | 5-unit PEG (PEG5) | Cell-based Uptake | Lower relative uptake than PEG0 | [9] | |
| OMZ1 vs MZ1 | BET Proteins | VHL | 3-unit PEG (ester) | PAMPA | 0.3 | [10] |
| BET Proteins | VHL | 3-unit PEG (amide) | PAMPA | 0.03 | [10] |
Note: Data is compiled from multiple sources and serves as a representative illustration. Direct comparison between different PROTAC series should be made with caution due to variations in experimental conditions and molecular scaffolds.
Key Experimental Protocols
Accurate assessment of cellular permeability is a critical step in the development of effective PROTAC therapeutics.[4] Below are detailed methodologies for two standard permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability, making it a cost-effective tool for early-stage screening.[4]
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4]
Methodology:
-
Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of a lipid or a mixture of lipids (e.g., 10% w/v lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate containing the artificial membrane is placed on top of a 96-well acceptor plate, which is pre-filled with buffer. The donor plate containing the PROTAC solution is then placed on top of the filter plate.
-
Incubation: The entire assembly ("sandwich") is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a sensitive analytical method, typically LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × Time)) × -ln(1 - [drug]acceptor / [drug]equilibrium) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[4][11] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11]
Principle: The rate of flux of a compound is measured across a polarized Caco-2 cell monolayer grown on a semi-permeable membrane insert. Performing the assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the determination of an efflux ratio, which indicates if the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).[11]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., ≥240 Ω⋅cm²) indicates a well-formed monolayer.[12]
-
Assay Initiation (Apical-to-Basolateral, A-B):
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides, and the cells are equilibrated.
-
The buffer on the apical side is replaced with the dosing solution containing the test PROTAC at a specific concentration (e.g., 10 µM).
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
-
Assay Initiation (Basolateral-to-Apical, B-A): The same procedure is followed, but the dosing solution is added to the basolateral compartment, and transport to the apical compartment is measured.
-
Sampling and Quantification: At the end of the incubation period, samples are taken from the receiver compartment (basolateral for A-B, apical for B-A) and the donor compartment. The concentration of the PROTAC is quantified by LC-MS/MS.
-
Papp and Efflux Ratio Calculation:
-
The Papp value for each direction is calculated.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[11]
-
Visualizing Key Concepts
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Logical impact of PEG linker properties on cell permeability.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to modulate physicochemical properties.[3] However, their impact on cell permeability is a multifaceted issue. While longer PEG chains can increase solubility and potentially facilitate folded, membrane-compatible conformations, they also increase molecular weight and polarity, which can be detrimental to passive diffusion. The optimal PEG linker length must be determined empirically for each new PROTAC system, balancing the need for ternary complex formation with the critical requirement of reaching the intracellular target.[5] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, where understanding the interplay between linker composition, 3D conformation, and cell permeability is paramount for developing the next generation of protein-degrading therapeutics.[3][7]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of m-PEG10-t-butyl ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of m-PEG10-t-butyl ester, a methoxy-terminated polyethylene (B3416737) glycol with a t-butyl ester group. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Well-ventilated area or chemical fume hood | To minimize inhalation of any potential vapors. |
Always handle the compound in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it in a sealed container for disposal. Do not allow the product to enter drains or waterways.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste management service. This ensures compliance with local, regional, and national environmental regulations.
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "this compound waste" and include any relevant hazard information.
2. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with a clear identification of the chemical.
4. Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory and compliance purposes.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general best practices for chemical waste management and information from related compounds. Always consult your institution's specific safety guidelines and your local regulations to ensure full compliance.
Personal protective equipment for handling m-PEG10-t-butyl ester
Essential Safety and Handling Guide for m-PEG10-t-butyl ester
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.
Chemical Profile:
| Property | Information |
| Chemical Name | This compound |
| Appearance | Likely a colorless liquid, based on similar PEG-ester compounds[1][2]. |
| Storage Conditions | Store at ≤ -20°C[1][2]. For long-term storage, it is recommended to store under an inert atmosphere (Nitrogen or Argon) and in the dark to prevent degradation[3]. |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media[4][5]. |
| Chemical Reactivity | The t-butyl ester group can be removed under acidic conditions[4][5]. Vapors may form explosive mixtures with air, a characteristic of t-butyl ether compounds[6][7]. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound. These recommendations are based on guidelines for similar polyethylene (B3416737) glycol (PEG) derivatives and t-butyl compounds[8][9].
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against potential splashes[9]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart for specific breakthrough times[9]. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron is advised[9]. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, particularly when it is a powder or in a volatile solution, must occur within a certified chemical fume hood[9]. |
Operational Plan: Step-by-Step Handling Protocol
1. Storage and Preparation:
-
Receiving and Storage: Upon receipt, verify the container's integrity. Store the compound at or below -20°C in a dark, dry location under an inert atmosphere such as nitrogen or argon to maintain its stability[3].
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could compromise the compound's quality[9].
-
Inert Atmosphere Handling: To minimize exposure to air and moisture, it is best practice to handle the compound under an inert gas like argon or nitrogen[9].
-
Stock Solution Preparation: For accurate and safer handling, especially with viscous liquids or low-melting solids, preparing a stock solution is recommended. Dissolve the compound in a suitable solvent within a chemical fume hood[9].
2. Handling and Use:
-
Work Area: Conduct all work in a well-ventilated area, specifically within a certified chemical fume hood, to prevent inhalation of any potential vapors[9].
-
Spill Prevention: Use secondary containment (such as a tray) to contain any potential spills.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.
3. In Case of Exposure or Spill:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If irritation develops or persists, seek medical attention[6].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10].
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[11].
Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory adherence.
1. Waste Characterization:
-
Uncontaminated Waste: Pure, uncontaminated this compound is a polyethylene glycol derivative. While PEGs are generally considered biodegradable and have low toxicity, it is essential to consult your institution's specific guidelines[12][13].
-
Contaminated Waste: If this compound is mixed with any hazardous materials (e.g., flammable solvents, toxic reagents), the entire waste mixture must be treated as hazardous waste[12].
2. Disposal Procedure:
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for detailed disposal instructions.
-
Follow Institutional Guidelines: Adhere strictly to your organization's established protocols for chemical waste disposal. This may involve contacting your institution's EHS department for specific guidance[12].
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal contractor[13]. Do not dispose of this chemical down the drain[13].
Visual Workflow for Handling and Disposal
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. Amino-PEG10-t-butyl ester, 1818294-42-6 | BroadPharm [broadpharm.com]
- 5. This compound, 2768015-31-0 | BroadPharm [broadpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
